Salicylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDEFSMJLZEOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3, Array | |
| Record name | SALICYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9041 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | SALICYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | salicylic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Salicylic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25496-36-0 | |
| Record name | Benzoic acid, 2-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25496-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7026368 | |
| Record name | Salicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Salicylic acid is an odorless white to light tan solid. Sinks and mixes slowly with water. (USCG, 1999), White to light tan solid; [CAMEO] Colorless crystals; [ICSC], Solid, NEEDLE-SHAPED CRYSTALS OR COLOURLESS CRYSTALLINE POWDER., White to faint yellow crystalline powder; faint nutty odour | |
| Record name | SALICYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9041 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Salicylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1914 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Salicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |
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| Record name | SALICYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 2-Hydroxybenzoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/891/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
211 °C at 20 torr, 211.00 °C. @ 20.00 mm Hg | |
| Record name | Salicylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00936 | |
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| Record name | SALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
315 °F (157 °C) (closed cup), 157 °C | |
| Record name | SALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SALICYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility (weight percent): carbon tetrachloride 0.262 (25 °C); benzene 0.775 (25 °C); propanol 27.36 (21 °C); absolute ethanol 34.87 (21 °C); acetone 396 (23 °C), Soluble in oil of turpentine, alcohol, ether, SLIGHTLY SOL IN TOLUENE, In water, 2,240 mg/L at 25 °C, 2.24 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.2, very slightly soluble in water; soluble in organic solvents, very soluble (in ethanol) | |
| Record name | Salicylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | SALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | SALICYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-Hydroxybenzoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/891/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.443 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.4 | |
| Record name | SALICYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9041 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SALICYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
4.8 (Air= 1), Relative vapor density (air = 1): 4.8 | |
| Record name | SALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SALICYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.000082 [mmHg], 8.2X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 130 °C: 114 | |
| Record name | Salicylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1914 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | SALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SALICYLIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0563 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Impurities |
4-hydroxybenzoic acid; 4-hydroxyisophthalic acid; phenol | |
| Record name | SALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, fine needles, or fluffy white crystalline powder, Powder or needles from water, Needles in water; monoclinic prisms in alcohol | |
CAS No. |
69-72-7 | |
| Record name | SALICYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9041 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Salicylic acid | |
| Source | CAS Common Chemistry | |
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| Record name | Salicylic acid | |
| Source | DrugBank | |
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| Record name | Salicylic acid | |
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| Record name | Salicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
315 °F (USCG, 1999), Melting point equals 315 °F, 159 °C, 158 °C | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9041 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Salicylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Salicylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1914 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/672 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001895 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | SALICYLIC ACID | |
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Biosynthesis and Metabolism of Salicylic Acid
Biosynthetic Pathways in Plants
Plants utilize two main biosynthetic pathways for salicylic (B10762653) acid: the Isochorismate Synthase (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway. While both pathways start from chorismate, their relative importance can vary significantly among different plant species.
Isochorismate Synthase (ICS) Pathway
The ICS pathway is widely recognized as the primary route for pathogen-induced SA biosynthesis in several plant species, especially in Arabidopsis thaliana, where it accounts for over 90% of defense-related SA production. This pathway largely operates within the chloroplasts.
The initial and pivotal step in the ICS pathway involves the conversion of chorismate to isochorismate (IC). This reaction is catalyzed by the enzyme Isochorismate Synthase (ICS). Chorismate, a central metabolic intermediate derived from the shikimate pathway, serves as a precursor for various aromatic amino acids and secondary metabolites, including SA. The ICS enzyme, an isomerase, facilitates the isomerization of chorismate by changing a C4 hydroxyl group to C2, resulting in isochorismate. This conversion is a common step shared with bacterial SA biosynthesis, where ICS enzymes are well-studied magnesium-dependent enzymes belonging to the MST (menaquinone, siderophore, and tryptophan) family. In Arabidopsis, two ICS homologs, AtICS1 and AtICS2, exist, with AtICS1 being the primary contributor to pathogen-induced SA production due to its transcriptional regulation.
Following its synthesis in the chloroplasts, isochorismate is transported to the cytosol. This transport is facilitated by the chloroplast-localized MATE transporter, ENHANCED DISEASE SUSCEPTIBILITY 5 (EDS5). In the cytosol, the biosynthesis of SA from isochorismate proceeds through a crucial step catalyzed by the GH3 amino acid-conjugating enzyme, avrPphB SUSCEPTIBLE 3 (PBS3). PBS3 catalyzes the conjugation of L-glutamate to isochorismate, forming an unstable intermediate known as isochorismate-9-glutamate (IC-9-Glu). This intermediate is then converted to salicylic acid, either through spontaneous decomposition or, at an accelerated rate, by the enzyme ENHANCED PSEUDOMONAS SUSCEPTIBILITY 1 (EPS1), particularly in plants of the Brassicaceae family. The co-expression of functional ICS1, EDS5, and PBS3 is essential for significant SA accumulation.
The significance of the ICS pathway for SA biosynthesis varies across different plant species. While it is the predominant pathway in Arabidopsis thaliana, contributing to the majority of pathogen-induced SA, other plants may rely more heavily on alternative pathways. For instance, in rice, the PAL pathway appears to be more important for SA accumulation. In soybeans, both ICS and PAL pathways may contribute equally to SA production. This species-specific variation highlights the complexity of SA biosynthesis across the plant kingdom.
Phenylalanine Ammonia-Lyase (PAL) Pathway
The Phenylalanine Ammonia-Lyase (PAL) pathway represents an alternative route for SA biosynthesis in plants. While genetic studies in Arabidopsis suggest the ICS pathway is primary, biochemical studies, particularly those using isotope feeding, have historically indicated that plants can synthesize SA from cinnamate, a product of PAL activity. This pathway is thought to occur entirely in the cytosol.
In the PAL pathway, L-phenylalanine serves as a key intermediate. Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of phenylalanine to trans-cinnamic acid (tCA). This reaction is the first committed step in the phenylpropanoid pathway, which is a broad metabolic route leading to the synthesis of various phenolic compounds, including lignins and phytoalexins, in addition to SA. Subsequent steps involve the conversion of trans-cinnamic acid to benzoic acid, which can then be hydroxylated to form SA. Alternatively, trans-cinnamic acid can be ortho-hydroxylated to form o-coumaric acid, which is then converted to SA. However, recent research, particularly in Arabidopsis thaliana, has challenged the direct contribution of phenylalanine to SA biosynthesis via the PAL pathway, suggesting that while benzoic acid can be converted to SA, phenylalanine itself may not be a direct precursor for SA in this specific plant.
Multi-step Enzymatic Processes
In plants, this compound biosynthesis primarily proceeds through two distinct pathways, both originating from chorismate, an end-product of the shikimate pathway: the Isochorismate Synthase (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway. encyclopedia.pubresearchgate.netfrontiersin.orgmdpi.comtandfonline.comnih.govfrontiersin.orgmdpi.comoup.combiorxiv.orgbiorxiv.org
The ICS pathway is generally considered the predominant route for SA synthesis in many plant species, contributing to over 90% of SA accumulation in response to pathogens in plants like Arabidopsis. encyclopedia.pubfrontiersin.orgoup.combiorxiv.org This pathway initiates in the plastids where chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). encyclopedia.pubresearchgate.netnih.govmdpi.comfrontiersin.orgtandfonline.comnih.govmdpi.combiorxiv.org Subsequently, the plastid-localized MATE transporter ENHANCED DISEASE SUSCEPTIBILITY 5 (EDS5) facilitates the export of isochorismate from the plastids into the cytosol. researchgate.netnih.govmdpi.combiorxiv.org In the cytosol, isochorismate is then conjugated with L-glutamate by the GH3 amino acid-conjugating enzyme avrPphB SUSCEPTIBLE 3 (PBS3), forming an unstable intermediate, isochorismate-9-glutamate. researchgate.netmdpi.comnih.govmdpi.combiorxiv.orgbiorxiv.org This intermediate can spontaneously decompose into salicylate (B1505791) and 2-hydroxy-acryloyl-N-glutamate, or its conversion to SA can be enhanced by the acyltransferase ENHANCED PSEUDOMONAS SUSCEPTIBILITY 1 (EPS1). researchgate.netmdpi.comoup.combiorxiv.orgbiorxiv.org
The PAL pathway , while contributing a smaller fraction of SA in some species, is also crucial for SA biosynthesis. This pathway occurs in the cytosol and begins with the conversion of phenylalanine to trans-cinnamic acid (tCA) by phenylalanine ammonia-lyase (PAL). frontiersin.orgmdpi.comtandfonline.comnih.govfrontiersin.orgmdpi.combiorxiv.orgbiorxiv.orgfrontiersin.org Trans-cinnamic acid then serves as a precursor for various routes leading to SA. It can be converted to SA via intermediates such as ortho-coumaric acid or benzoic acid (BA). mdpi.comfrontiersin.org The conversion of tCA into benzoic acid can involve enzymes like Abnormal Inflorescence Meristem 1 (AIM1), a 3-hydroxyacyl-CoA dehydrogenase. nih.govmdpi.com Benzoic acid is then hydroxylated to SA, potentially by benzoic acid 2-hydroxylase (BA2H). mdpi.comfrontiersin.org
Species-Specific Importance of PAL Pathway
The relative contribution of the ICS and PAL pathways to total SA biosynthesis exhibits species-specific variations. frontiersin.orgnih.govmdpi.combiorxiv.orgugent.benih.gov For instance, in Arabidopsis thaliana, the ICS pathway, particularly through ICS1 (also known as SID2), accounts for the majority (90-95%) of pathogen-induced SA accumulation. frontiersin.orgtandfonline.comnih.govbiorxiv.org In contrast, the PAL pathway appears to be more significant for SA accumulation in rice. frontiersin.orgnih.gov In soybeans, both pathways may contribute equally to SA production. frontiersin.orgnih.gov It is important to note that PAL is an upstream enzyme in the phenylpropanoid pathway, which leads to the synthesis of a wide array of other defense-related compounds in plants, highlighting its broader role beyond direct SA production. frontiersin.orgnih.gov
This compound Biosynthesis in Microorganisms (Bacteria, Fungi)
This compound and its derivatives are produced as natural products in various microorganisms, including numerous bacterial species (e.g., Pseudomonas, Bacillus, Azospirillum, Salmonella, Achromobacter, Vibrio, Yersinia, and Mycobacteria) and fungi. encyclopedia.pubresearchgate.netnih.govresearchgate.netresearchgate.net The genes encoding the enzymes for these biosynthetic pathways are often organized into biosynthetic gene clusters (BGCs) on the microbial genome. encyclopedia.pubnih.govresearchgate.net
Distinct Biosynthetic Pathways in Bacteria (e.g., NRPS/PKS Gene Clusters)
Bacterial SA biosynthesis typically follows two main routes, which are distinct from the plant PAL pathway. encyclopedia.pubnih.gov
ICS-Isochorismate Pyruvate (B1213749) Lyase (IPL) Pathway: Many SA-producing bacterial species, such as Pseudomonas and Bacillus species, utilize an ICS-like pathway. In this route, chorismate is first converted to isochorismate by ICS (e.g., PchA in Pseudomonas). The subsequent crucial step involves isochorismate pyruvate lyase (IPL, e.g., PchB in Pseudomonas), which converts isochorismate directly to this compound and pyruvate. encyclopedia.pubresearchgate.netnih.govmdpi.comfrontiersin.orgtandfonline.comresearchgate.netresearchgate.net Notably, no orthologous gene corresponding to bacterial IPL has been identified in plant genomes. encyclopedia.pubmdpi.comtandfonline.com
Salicylate Synthase (SAS) Pathway: Some pathogenic bacterial species, including Yersinia, Vibrio, Salmonella, and Mycobacterium, possess a single bifunctional enzyme known as salicylate synthase (SAS). researchgate.netmdpi.comresearchgate.netresearchgate.net This enzyme, exemplified by MbtI in Mycobacterium and Irp9 in Yersinia, directly converts chorismate to this compound, often through an isochorismate intermediate. researchgate.netmdpi.comresearchgate.netresearchgate.net
These bacterial biosynthetic enzymes (ICS, IPL, and SAS) are frequently encoded by specific modules within Nonribosomal Peptide Synthetase (NRPS) or hybrid NRPS/Polyketide Synthase (PKS) gene clusters. encyclopedia.pubresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net NRPS and PKS systems are responsible for synthesizing a wide array of diverse natural microbial products, including antibiotics, toxins, and siderophores. encyclopedia.pubnih.gov
Salicylate Production Linked to Siderophore Biosynthesis
A significant aspect of bacterial this compound production is its strong association with the biosynthesis of small ferric-ion-chelating molecules called siderophores, particularly salicyl-derived siderophores (catecholates), under iron-limited conditions. encyclopedia.pubresearchgate.netnih.govmdpi.comnih.govresearchgate.netresearchgate.netpnas.org Siderophores are critical for iron acquisition by microorganisms. This compound often serves as a key precursor or an intermediate compound that is ultimately incorporated into these siderophores. encyclopedia.pubresearchgate.netnih.govresearchgate.net Examples of such salicylate-derived siderophores include pyochelin and bacillibactin (involving NRPS) and yersiniabactin (B1219798) and mycobactin (B74219) (involving NRPS/PKS hybrid clusters). encyclopedia.pubnih.govpnas.org
The table below provides examples of bacterial species and their associated salicylate-derived siderophores:
| Bacterial Species | Associated Salicylate-Derived Siderophore(s) | Biosynthetic Gene Cluster Type |
| Pseudomonas spp. | Pyochelin, Pseudomonine | NRPS/PKS |
| Bacillus spp. | Bacillibactin | NRPS |
| Mycobacterium spp. | Mycobactin | NRPS/PKS |
| Yersinia spp. | Yersiniabactin | NRPS/PKS |
| Vibrio spp. | Vibriobactin | NRPS |
| Azospirillum spp. | Azotobactin | NRPS |
| Salmonella spp. | Enterobactin | NRPS |
Metabolic Modifications of this compound
Once synthesized, the levels of free this compound are tightly regulated through a series of chemical modifications. These modifications are crucial for maintaining SA homeostasis, as SA can be chemically reactive, lipophilic, and potentially phytotoxic at high concentrations. encyclopedia.pubresearchgate.netnih.govfrontiersin.orgnih.govmdpi.comoup.combiorxiv.orgfrontiersin.orgoup.com These modifications often render SA inactive, facilitating its storage, transport, or degradation. mdpi.comoup.combiorxiv.orgfrontiersin.orgoup.com
Key metabolic modifications of this compound include:
Glycosylation: This is a major modification where glucose is conjugated to SA, typically forming two inactive storage forms: this compound 2-O-β-D-glucose (SAG) and salicylate glucose ester (SGE). researchgate.netnih.govmdpi.comoup.combiorxiv.orgbiorxiv.orgfrontiersin.orgoup.com SAG is formed by the conjugation of glucose to the hydroxyl group of SA, primarily catalyzed by UDP-glycosyltransferases UGT74F1 and UGT74F2. mdpi.com SGE results from glucose conjugation to the carboxyl group, mainly by UGT74F2. mdpi.comoup.com Both SAG and SGE are transported into the vacuole for storage and can be hydrolyzed back to active free SA when needed. nih.govmdpi.combiorxiv.orgfrontiersin.orgoup.com
Methylation: The methylation of the carboxyl group of SA leads to the formation of methyl salicylate (MeSA). researchgate.netmdpi.comoup.combiorxiv.orgfrontiersin.orgoup.com This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, such as BA/SA carboxyl methyltransferase 1 (BSMT1). mdpi.com MeSA is a volatile compound that plays a role in plant-insect interactions and systemic acquired resistance (SAR) signaling, acting as a mobile signal that can be transported to distal parts of the plant and then hydrolyzed back to SA. researchgate.netoup.combiorxiv.orgoup.com
Hydroxylation: SA can undergo hydroxylation to produce dihydroxybenzoic acids (DHBAs). researchgate.netmdpi.comoup.combiorxiv.orgfrontiersin.orgresearchgate.netoup.com Examples include 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA), also known as gentisic acid (GA). researchgate.netmdpi.comoup.combiorxiv.orgresearchgate.netoup.com These reactions are catalyzed by salicylate hydroxylases, such as SA 3-hydroxylase (S3H) and SA 5-hydroxylase (S5H). researchgate.netmdpi.comoup.combiorxiv.orgresearchgate.netoup.com Hydroxylation can be a major pathway for SA catabolism in some plant species. oup.com
Amino Acid Conjugation: SA can also be conjugated with amino acids, forming derivatives like salicyloyl-L-aspartate (SA-Asp), a process mediated by enzymes from the GH3 family. mdpi.combiorxiv.orgoup.com
Sulfonation: Sulfonation is another chemical modification that SA can undergo. oup.combiorxiv.orgoup.com
Decarboxylative hydroxylation: In certain bacterial and fungal species, SA can undergo decarboxylative hydroxylation, leading to the formation of catechol. researchgate.netoup.com This process has been observed in bacteria such as Pseudomonas putida, where an enzyme like NahG (a flavin-dependent monooxygenase) catalyzes this conversion. oup.com
Compound Names and PubChem CIDs
Advanced Research on Salicylic Acid in Plant Physiology and Stress Responses
Salicylic (B10762653) Acid-Mediated Plant Defense Mechanisms
Salicylic acid is recognized as one of the most effective natural plant protection compounds, playing a central role in activating plant stress responses and serving as an immunostimulant plant defense activator mdpi.com. It is a key component of the plant's innate immune system, inducing systemic acquired resistance (SAR) and local resistance against a broad spectrum of pathogens preprints.orgnih.govresearchgate.netresearchgate.net. SA accumulation is inducible upon infection by various pathogens, treatment with pathogen elicitors, and under stress conditions nih.gov.
Biotic Stress Tolerance
SA is intricately involved in enhancing plant tolerance to biotic stresses, including attacks from pathogens (fungi, bacteria, viruses, oomycetes, nematodes) and insect pests mdpi.comfrontiersin.org. It regulates the activities of various enzymes, such as peroxidase (POD), polyphenol oxidase (PPO), superoxide (B77818) dismutase (SOD), and phenylalanine ammonia (B1221849) lyase (PAL), which are major components of induced plant defense nih.gov.
SAR is an inducible, whole-plant immune response where localized exposure to a pathogen or elicitor confers long-lasting, broad-spectrum resistance against subsequent infections throughout the plant preprints.orgnih.govmdpi.comresearchgate.net. The this compound signaling cascade is pivotal to SAR activation preprints.org. SA accumulates in both infected and uninfected tissues, albeit to a lesser extent in the latter, and its long-distance mobility is essential for SAR mdpi.comfrontiersin.org. Exogenous application of SA or its analogs, such as 1,2,3-benzothiadiazole-7-carbothioic acid (BTH), can induce SAR without an actual infection mdpi.com.
A key player in the SA-defense response pathway and SAR is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein frontiersin.org. NPR1 acts as a master key in the plant defense signaling network, mediating crosstalk between SA and jasmonic acid/ethylene (B1197577) (JA/ET) responses frontiersin.org. Arabidopsis npr1 mutants exhibit increased disease susceptibility and reduced SAR-triggered PR gene expression frontiersin.org. SA also induces the synthesis of Isochorismate Synthase 1 (ICS1), a key enzyme in SA production, which is regulated by transcription factors like SAR Deficient 1 (SARD1) and CBP60g, crucial for SA synthesis and SAR nih.gov.
Pathogenesis-Related (PR) proteins are produced in plants in response to pathogen attacks and are induced as part of systemic acquired resistance wikipedia.org. Infections activate genes that produce PR proteins, some of which are antimicrobial, directly attacking pathogen cell walls, while others function as signals to spread information about the infection wikipedia.org. This compound plays a direct role in inducing the production of these proteins frontiersin.orgwikipedia.org. For instance, spraying tobacco plants with SA induces the synthesis of PR-1 mRNAs and inhibits the systemic multiplication of viruses like alfalfa mosaic virus (AlMV) microbiologyresearch.orgresearchgate.net. PR1 proteins are considered crucial molecular markers for heightened plant defense due to SAR induction frontiersin.org.
SA is an effective defense against biotrophic pathogens, which require living host tissue conicet.gov.arfrontiersin.org. It can inhibit fungal spore germination and mycelial growth, as observed in co-cultivation studies of wheat calli with bunt (Tilletia caries) and smut (Ustilago tritici) pathogens tandfonline.com. SA treatment can lead to the formation of hypersensitive reaction zones in plant tissues interacting with fungal mycelium tandfonline.com. However, some phytopathogenic microbes, such as powdery mildew fungi (Erysiphe quercicola), have evolved strategies to circumvent SA-mediated resistance by employing effector proteins that hydrolyze chorismate, a precursor of SA, thereby inhibiting SA biosynthesis asm.org.
This compound's volatile derivatives, particularly methyl salicylate (B1505791) (MeSA), play a significant role in indirect plant defense by attracting the natural enemies of insect herbivores nih.govuni-lj.sifrontiersin.org. MeSA is a phenolic signal produced by plants, often induced by insect feeding, and can function as an attractant for predatory species like parasitic wasps and ladybird beetles (coccinellids) nih.govuni-lj.sifrontiersin.orgoup.commdpi.com. This attraction can lead to enhanced pest control in agricultural settings nih.govoup.com. For example, studies have shown that MeSA can repel aphids like Rhopalosiphum padi and Aphis fabae from host plants frontiersin.orgoup.com. MeSA also acts as a mobile signal for SAR via its reconversion to SA in the plant frontiersin.org.
Abiotic Stress Tolerance
This compound is a multifaceted molecule that significantly enhances plant tolerance to a wide range of abiotic stresses, including drought, salinity, heavy metals, and temperature extremes (heat and cold) mdpi.comnih.govfrontiersin.orgtaylorfrancis.commdpi.comagrifoodscience.comfrontiersin.org. SA's role in abiotic stress tolerance involves modulating various physiological and biochemical processes, including the antioxidant defense system, photosynthesis, and maintaining cell membrane stability mdpi.comnih.govfrontiersin.orgtaylorfrancis.comnih.govnih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.org.
Drought Stress Tolerance: SA application improves plant ability to alleviate the adverse effects of drought. It enhances photosynthetic performance, maintains membrane permeability, induces stress proteins, and boosts the activity of antioxidant enzymes nih.govfrontiersin.orgnih.gov. For instance, in winter wheat, SA treatment significantly improved photosynthetic rate, stomatal conductance, and carboxylation efficiency under drought conditions nih.gov. It also increased superoxide dismutase (SOD) and catalase (CAT) activity, and polyphenol oxidase (PPO) activity in drought-stressed plants nih.gov.
| Parameter | Drought Stress (Untreated) | SA-Treated Drought Stress | Improvement due to SA (%) nih.gov |
| Membrane Electrolyte Leakage | Increased | Reduced | Not specified, but ameliorated nih.gov |
| Lipid Peroxidation | Increased | Reduced | Not specified, but ameliorated nih.gov |
| Leaf Chlorophyll (B73375) Content | Decreased | Increased | Not specified, but ameliorated nih.gov |
| Photosynthetic Rate (Pn) | Decreased | Increased | Significant improvement nih.gov |
| Stomatal Conductance (gs) | Decreased | Increased | 91.6% nih.gov |
| Carboxylation Efficiency (Ci) | Decreased | Increased | Significant improvement nih.gov |
| Transpiration Rate | Decreased | Increased | Significant improvement nih.gov |
| Superoxide Dismutase (SOD) Activity | Decreased | Increased | 42.16% nih.gov |
| Catalase (CAT) Activity | Decreased | Increased | 56.6% nih.gov |
| Polyphenol Oxidase (PPO) Activity | Decreased | Increased | 18.18% nih.gov |
Salinity Stress Tolerance: SA mitigates the adverse effects of salt stress by activating photosynthesis, protecting morphological structures, and enhancing the antioxidant system nih.govfrontiersin.orgresearchgate.nettandfonline.com. It helps regulate ion balance, maintain cell membrane integrity, and modulate the antioxidative system mdpi.com. In Dianthus superbus, exogenous SA improved growth, photosynthesis, and antioxidant enzyme activity under moderate salt stress frontiersin.org. Similarly, in mungbean, SA treatment enhanced photosynthetic pigment concentration, chlorophyll a fluorescence, protein, proline, and antioxidant enzyme activities under salt stress, leading to increased salt tolerance tandfonline.com.
| Parameter (Mungbean, Var. 155) tandfonline.com | Control | 100 mM NaCl | SA + 100 mM NaCl | 200 mM NaCl | SA + 200 mM NaCl |
| Chlorophyll a Concentration (%) | 52 | Not specified | 49 | Not specified | 42 |
| Chlorophyll b Concentration (%) | 52 | Not specified | 49 | Not specified | 42 |
| Peroxidase (POD) Activity | Lower | Increased | Higher | Increased | Higher |
| Catalase (CAT) Activity | Lower | Increased | Higher | Increased | Higher |
| MDA Content | Lower | 38% | Lower | 34% | Lower |
Heavy Metal Stress Tolerance: SA enhances plant tolerance to heavy metal stress by modulating metabolite levels, including antioxidant defense cascade components, secondary metabolites, osmolytes, and metal chelation mechanisms mdpi.com. It promotes the activation of the antioxidant defense system and helps reduce heavy metal loads mdpi.comresearchgate.netnih.gov. SA treatment has been shown to mitigate cadmium (Cd) stress in plants like Brassica juncea and lettuce, enhancing growth, photosynthesis, and reducing reactive oxygen species (ROS) levels by strengthening the antioxidant defense system and stabilizing plant membranes frontiersin.orgnih.gov. It also reduces the uptake and transport of heavy metals like Cd frontiersin.org.
Temperature Stress Tolerance (Heat and Cold): SA plays a vital role in plant thermotolerance nih.govfrontiersin.orgtaylorfrancis.commdpi.comnih.govresearchgate.netimrpress.com. Under heat stress, SA enhances antioxidant defense, protects photosynthetic machinery, and improves water uptake processes mdpi.comfrontiersin.orgnih.govresearchgate.netimrpress.com. In fenugreek (Trigonella foenum-graecum), SA completely mitigated the negative impacts of high-temperature stress (40 °C for 24 h), reducing electrolyte leakage and oxidative damage nih.gov. SA also induces the biosynthesis of cold-resistant proteins and regulates ROS levels by enhancing antioxidant enzymes during chilling stress, thereby increasing chilling tolerance in plants like maize, rice, and cucumber nih.govmdpi.com.
UV-B and Ozone Stress Responses
This compound plays a significant role in mediating plant responses to environmental stressors such as UV-B radiation and ozone. Endogenous SA levels have been observed to increase in plants subjected to UV-B exposure. zobodat.at SA can mitigate oxidative stress induced by UV-A, UV-B, and UV-C radiation by activating antioxidant enzymes. encyclopedia.pub Furthermore, UV radiation activates SA-dependent defense mechanisms, enhancing plant resistance to pathogen attacks. encyclopedia.pub
Ozone, a prominent photochemical oxidant, causes substantial damage to plants by entering mesophyll cells and reacting with cellular components, leading to the generation of reactive oxygen species (ROS). frontiersin.orgresearchgate.net SA is a key regulatory molecule in plant tolerance to ozone stress, acting as a signal that promotes molecular and physiological adjustments. frontiersin.orgresearchgate.net It is essential for potentiating antioxidant responses, maintaining cellular redox homeostasis, and activating processes to counter hypersensitive cell death and ozone sensitivity. zobodat.atfrontiersin.orgnih.gov SA contributes to maintaining plant growth and development by stimulating the glutathione (B108866) (GSH)-biosynthetic pathway. frontiersin.orgfrontiersin.org In Arabidopsis thaliana exposed to ozone, SA is involved in the accumulation of defense-related transcripts and the induction of resistance. frontiersin.orgnih.gov
SA also integrates into signaling networks with other phytohormones, such as jasmonic acid (JA) and ethylene (ET), in ozone-exposed plants. frontiersin.orgresearchgate.net Specifically, SA and ethylene can collaboratively regulate ozone-induced cell death. frontiersin.org The accumulation of SA in ozone-exposed plants can be promoted by ethylene-mediated regulation of phenylalanine ammonia-lyase (PAL) and chorismate mutase (CM) genes in tobacco. researchgate.net Conversely, SA deficiency, as observed in NahG plants, results in increased ozone sensitivity. encyclopedia.pubnih.gov However, abnormal levels of SA, whether deficient or superfluous, can lead to greater ozone-induced injury. encyclopedia.pub High concentrations of SA can also potentiate an oxidative burst and a cell death pathway, which may contribute to apparent ozone sensitivity. nih.govresearchgate.net
Molecular Mechanisms of this compound Action in Plants
This compound functions as a critical signaling molecule that orchestrates both plant immunity and growth regulation. frontiersin.org Its perception in plants primarily involves the NONEXPRESSOR OF PR GENES1 (NPR1) protein and its paralogs, NPR3 and NPR4. frontiersin.orgfrontiersin.orgnih.gov The binding of SA to NPR1 induces conformational changes in the protein, which subsequently activates SA-mediated transcriptional responses. frontiersin.org NPR1, NPR3, and NPR4 initiate parallel signaling pathways that collectively stimulate the expression of defense-related genes. nih.gov Beyond these core receptors, SA also engages in direct interactions with various other hormones, proteins, and enzymes that are integral to abiotic stress tolerance mechanisms. frontiersin.org
Interaction with Other Phytohormones (e.g., Auxin, Ethylene, Jasmonic Acid, ABA, GA)
This compound's influence on plant physiology is intricately linked to its interactions with other phytohormones, often exhibiting complex synergistic or antagonistic relationships.
Auxin: SA significantly impacts root development by modulating auxin accumulation and transport. frontiersin.org At low concentrations (e.g., below 0.05 mM or 50 µM), exogenous SA promotes auxin accumulation by activating the expression of TRP aminotransferase of Arabidopsis 1 (TAA1) and the auxin efflux protein PIN1, while repressing PIN2 and PIN7. This leads to increased cell division in the outer layers of roots. frontiersin.orgnih.gov Conversely, high SA concentrations (e.g., above 0.05 mM or 50 µM) induce auxin depletion in the root meristem by repressing PIN1, PIN2, and PIN7, thereby inhibiting cell cycle progression and growth processes in roots. frontiersin.orgnih.gov Generally, SA and auxin exhibit an antagonistic relationship, particularly in the regulation of root meristem patterning and lateral root initiation. mdpi.comresearchgate.net Excessive SA accumulation in juvenile plants can enhance defense but may impair early growth by antagonizing auxin signaling. biorxiv.org
Ethylene (ET): SA can inhibit ethylene biogenesis and signaling. For instance, it has been shown to reduce the apical hook angle of etiolated seedlings by antagonizing ET signaling. frontiersin.org This antagonism involves NPR1 directly interacting with ethylene insensitive 3 (EIN3), a core transcription factor of ET, disrupting EIN3's binding to target gene promoters. frontiersin.org SA can also suppress ACC oxidase activity, thereby blocking the conversion of ACC into ethylene. researchgate.netpeerj.com However, SA and ET can also act cooperatively, as seen in the promotion of leaf senescence, where NPR1 interacts with EIN3 to enhance its transcriptional activity. nih.gov Under stress conditions, SA can mitigate ethylene-induced lipid peroxidation and help maintain chlorophyll and carotenoid content. cas.cz
Jasmonic Acid (JA): The SA and JA signaling pathways are frequently antagonistic, representing a crucial balance between growth and defense responses. frontiersin.org While the JA/ET pathway is vital for defense against herbivores, insects, and necrotrophic pathogens, the SA pathway is primarily involved in immunity against biotrophic and hemibiotrophic pathogens. frontiersin.org Despite this general antagonism, SA is also part of signaling networks that integrate JA in ozone-exposed plants. frontiersin.orgresearchgate.net For example, ozone-mediated induction of JA or methyl jasmonate biosynthesis can attenuate SA-dependent lesion initiation. frontiersin.org NPR1 is known to mediate crosstalk between the SA and JA/ET responses. frontiersin.org
Abscisic Acid (ABA): this compound signaling pathways can be connected to both ABA-dependent and ABA-independent pathways in response to various stresses. mdpi.com Pre-treatment with SA has been shown to increase ABA content in the leaves of plants under drought stress, indicating a potential crosstalk between these two hormones. encyclopedia.pub ABA also plays a role in controlling ET and ABA biosynthesis by limiting ABI1 phosphatase activity and regulating ROS homeostasis to induce ozone tolerance. frontiersin.org
Gibberellic Acid (GA): Gibberellic acid promotes plant growth through increased cell division and expansion. frontiersin.orgtandfonline.com Exogenous GA can lead to an increase in SA biosynthesis, suggesting a synergistic relationship in some contexts. frontiersin.orgcabidigitallibrary.orgtandfonline.com However, SA can also antagonize GA in growth regulation, such as inhibiting GA-induced alpha-amylase expression in barley. frontiersin.org More recently, it has been shown that SA inhibits GA signaling to repress plant growth. nih.gov This occurs through the interaction of the SA receptor NPR1 with the GA receptor GID1, which promotes the polyubiquitination and subsequent degradation of GID1. This degradation, in turn, enhances the stability of DELLA proteins, which are negative regulators of GA signaling. nih.govpnas.org
The complex interactions between SA and other phytohormones highlight a finely tuned regulatory network that allows plants to balance growth, development, and stress responses.
Table 1: Key Interactions of this compound with Other Phytohormones
| Phytohormone | SA Interaction Type | Specific Mechanisms/Effects | References |
| Auxin | Antagonistic | Low SA: Activates TAA1 & PIN1, represses PIN2/7, increases root cell division. High SA: Represses PIN1/2/7, depletes auxin, inhibits root growth. | frontiersin.orgnih.govmdpi.comresearchgate.netbiorxiv.org |
| Ethylene (ET) | Antagonistic/Synergistic | Inhibits ET biosynthesis (ACC oxidase), antagonizes ET signaling (NPR1-EIN3 interaction) in apical hook development. Can promote leaf senescence coordinately. Mitigates ET-induced lipid peroxidation. | frontiersin.orgresearchgate.netpeerj.comnih.govcas.cz |
| Jasmonic Acid (JA) | Antagonistic | Balances growth vs. defense. SA pathway for biotrophic pathogens; JA/ET for necrotrophic. Involved in ozone stress signaling. | frontiersin.orgfrontiersin.orgfrontiersin.orgoup.com |
| Abscisic Acid (ABA) | Crosstalk | Linked to ABA-dependent/independent stress pathways. Increases ABA content under drought. | encyclopedia.pubmdpi.com |
| Gibberellic Acid (GA) | Synergistic/Antagonistic | Exogenous GA increases SA biosynthesis. SA inhibits GA signaling by promoting GID1 degradation via NPR1, stabilizing DELLA proteins. | frontiersin.orgcabidigitallibrary.orgtandfonline.comnih.govpnas.orgnih.gov |
Regulation of Stress-Responsive Gene Expression
The regulation of SA-responsive genes is largely mediated by NPR1, which interacts with specific transcription factors, particularly members of the TGA/OBF family of bZIP transcription factors. frontiersin.orgpnas.org These TGA factors bind to the SA-responsive element found in the promoters of defense genes, such as the PR-1 gene. pnas.org SA also intricately interacts with reactive oxygen species (ROS) and glutathione (GSH) in the transcriptional control of defense gene expression. frontiersin.org Beyond direct gene regulation, SA accumulation can induce epigenetic changes, leading to modifications in chromatin structure and subsequent alterations at the transcriptional level. mdpi.com
Activation of Protein Kinases and Transcription Factors
This compound signaling involves the activation of various protein kinases and transcription factors, crucial for transducing stress signals and orchestrating defense responses. SA activates protein kinases that can phosphorylate and subsequently activate transcription factors involved in stress responses. frontiersin.orgmdpi.com Evidence suggests SA's involvement in the regulation of mitogen-activated protein kinases (MAPKs). frontiersin.org For instance, a SA-inducible protein kinase (SIPK) may play a role in SA signaling through NPR1. pnas.org
A key aspect of SA action is its interaction with transcription factors. NPR1, a central SA signaling protein, interacts with members of the TGA/OBF family of bZIP transcription factors. frontiersin.orgpnas.org These TGA factors are known to bind to the SA-responsive element within the promoters of defense genes, such as the PR-1 gene, thereby mediating the SA signal from NPR1 to gene activation. pnas.org Additionally, NPR1 interacts with other transcription factors, including MYC, ETHYLENE INSENSITIVE3 (EIN3), and EIN3-LIKE1, as part of the complex crosstalk between SA and other hormone pathways like jasmonic acid and ethylene. pnas.org
Role of NPR1 in SA-Mediated Growth Regulation and Immunity
NONEXPRESSOR OF PR GENES1 (NPR1) is a master regulator in this compound signaling, playing a pivotal role in both plant immunity and growth regulation. frontiersin.orgpnas.orgresearchgate.net NPR1 is critical for the establishment of systemic acquired resistance (SAR) and acts as a central hub for crosstalk between the SA and jasmonic acid/ethylene (JA/ET) responses. frontiersin.org
Upon pathogen attack or an increase in SA levels, NPR1 oligomers in the cytosol convert into monomers. pnas.org These monomeric forms then translocate to the nucleus, where they regulate the expression of pathogenesis-related (PR) genes, such as PR1, through interactions with TGA transcription factors. pnas.org NPR1 functions as a transcriptional coactivator, essential for the expression of antimicrobial PR genes, thereby conferring broad-spectrum disease resistance. pnas.org NPR1's activity is also modulated by SA-mediated redox changes and phosphorylation. frontiersin.org
Beyond immunity, NPR1 is important for SA-mediated growth regulation, promoting cell division and repressing endoreduplication in leaves. frontiersin.orgresearchgate.net NPR1 can also act as an adaptor for a CUL3-based ubiquitin E3 ligase system, facilitating the ubiquitination and degradation of immune regulators within cytoplasmic biomolecular condensates. pnas.org Furthermore, NPR1 interacts with the gibberellin (GA) receptor GID1, promoting its polyubiquitination and degradation, which links SA signaling to GA-mediated growth repression. nih.govpnas.org This highlights NPR1's dual role in balancing plant growth and defense responses.
SA-Dependent Unfolded Protein Response (UPR)
The Unfolded Protein Response (UPR) is a crucial cellular pathway that responds to the accumulation of misfolded proteins in the endoplasmic reticulum (ER). Elevated levels of either endogenous or exogenously applied this compound have been shown to activate the UPR in plants. pnas.org NPR1, known for its role in SA-mediated immune defense, has been identified as a critical modulator of the plant UPR. pnas.org
Upon ER stress, which often induces a reduction in cytosolic redox potential (a condition generally induced by SA), NPR1 translocates to the nucleus. pnas.org In the nucleus, NPR1 interacts with key UPR regulators, specifically bZIP28 and bZIP60, and has been observed to suppress the UPR, sometimes independently of SA. pnas.org Additionally, SA-induced clade I TGA transcription factors, such as TGA1 and TGA4, which interact with NPR1, are implicated in ER stress-related secretion pathways during defense responses. This suggests a potential role for NPR1 in the UPR through its interactions with these transcription factors. pnas.org
Table 2: this compound's Role in Unfolded Protein Response (UPR)
| Aspect of UPR | SA's Influence | NPR1's Role | References |
| UPR Activation | Elevated SA levels (endogenous/exogenous) activate UPR. | Critical modulator of UPR. | pnas.org |
| NPR1 Translocation | ER stress-induced cytosolic redox reduction (often by SA) causes NPR1 nuclear translocation. | Translocates to nucleus upon ER stress. | pnas.org |
| Interaction with UPR Regulators | SA-induced TGA TFs (TGA1/4) interact with NPR1 in ER stress pathways. | Interacts with bZIP28 and bZIP60 to suppress UPR; potential role via TGA TFs. | pnas.org |
Advanced Analytical Methodologies for Salicylic Acid
Chromatographic Techniques for Salicylic (B10762653) Acid Quantification
Chromatographic techniques are fundamental for the accurate quantification of salicylic acid in various matrices, including biological fluids, plant materials, and pharmaceutical formulations. researchgate.net Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods employed for this purpose, offering high sensitivity and specificity. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound and its metabolites. researchgate.netnih.gov It is indispensable in studying the metabolism of related compounds, such as aspirin (B1665792), due to its ability to simultaneously measure the parent drug and its metabolites. researchgate.net The versatility of HPLC allows for various detection methods and column technologies to be employed, tailored to the specific analytical requirements.
UV (ultraviolet) detection is a common and robust method for quantifying this compound using HPLC. The analysis relies on this compound's ability to absorb light in the ultraviolet spectrum. The selection of an appropriate wavelength is crucial for sensitivity and selectivity. The maximum UV absorbance for this compound in an eluent is 303 nm. acs.org However, various wavelengths have been successfully used depending on the matrix and potential interferences, such as 235-245 nm, 282 nm, 295 nm, and 340 nm. acs.orgcmes.orgmdpi.com For instance, a rapid HPLC-UV method for plasma samples programmed the detector at 295 nm for this compound determination. oup.com Another method for analyzing commercial shampoos utilized UV detection at 230 nm. researchgate.net In a study quantifying 4'-hydroxydiclofenac with this compound as an inhibitor, a wavelength of 282 nm was chosen as it represented a maximum absorption band for all compounds involved. mdpi.com
Table 1: Examples of HPLC-UV Methods for this compound Quantification
| Matrix | Column | Mobile Phase | Detection Wavelength (nm) | Analyte(s) |
|---|---|---|---|---|
| Plasma | Not Specified | Buffer-methanol (85:15), pH 5.45 | 295 nm | This compound, 2,6-DHBA |
| Sunscreen Cosmetics | Agilent ZORBAX Eclipse XDB-C18 | Methanol (B129727), tetrahydrofuran, and 0.1% formic acid solution (gradient) | 340 nm | This compound esters |
| Rat Liver Microsomes | Reversed phase C18 (SUPELCO) | Low-pressure gradient system | 282 nm | This compound, diclofenac, 4′-hydroxydiclofenac |
| Must and Wine | Not Specified | Not Specified | 235 nm | This compound |
Fluorescence detection offers superior sensitivity and specificity compared to UV detection for the analysis of this compound. researchgate.netacs.org this compound is a naturally fluorescent compound, which makes this detection method particularly suitable. nih.gov This technique is often employed for determining low concentrations of this compound in complex matrices like foods and plant tissues. acs.orgnih.gov A typical method involves excitation at around 300 nm and measuring the emission at approximately 400 nm. acs.org One study for the determination of this compound and its hydroxylated products, 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA), utilized fluorescence detection to achieve low detection limits of 1.0 nmol/L for this compound. nih.gov In some applications, a post-column hydrolysis step can be used to convert non-fluorescent precursors, like acetylthis compound, into the fluorescent this compound for detection. acs.orgacs.org
Table 2: Research Findings Using HPLC with Fluorescence Detection
| Analyte(s) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Limit of Detection (LOD) | Matrix |
|---|---|---|---|---|
| This compound, Acetylthis compound | 300 | 400 | 0.02 mg/kg (fresh foods) | Foods |
| This compound, 2,3-DHBA, 2,5-DHBA | Not Specified | Not Specified | 1.0 nmol/L (SA) | Photolysis System |
| This compound, Salicin (B1681394) | Not Specified | Not Specified | Not Specified | Plant Extracts |
| This compound | Not Specified | 425 | Not Specified | Pharmaceutical Tablets |
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of this compound. stackexchange.com In this technique, a nonpolar stationary phase, typically a C18 column, is used with a more polar mobile phase, often a mixture of water and a solvent like acetonitrile or methanol. nih.govstackexchange.com For acidic compounds like this compound, the mobile phase is usually acidified with an agent such as formic acid, phosphoric acid, or trifluoroacetic acid. stackexchange.comsielc.com This acidification suppresses the ionization of the carboxyl group, forcing the equilibrium to the more nonpolar acid form, which results in better retention, sharper peaks, and more reproducible retention times. stackexchange.comscielo.br A gradient reversed-phase HPLC analysis was developed for the direct measurement of this compound along with its glycine and glucuronide conjugates in human plasma and urine. nih.gov Another RP-HPLC method was established for the simultaneous determination of aspirin and this compound in various tablet forms. oup.com
Table 3: Parameters in Reversed-Phase HPLC Methods for this compound
| Stationary Phase | Mobile Phase Components | Purpose of Acidification | Typical Analytes |
|---|---|---|---|
| C18 | Water, Acetonitrile, Orthophosphoric acid | Suppress ionization | Acetylthis compound, this compound |
| C18 | Water, Methanol | Suppress ionization | This compound and its conjugates (SU, SAPG, SUPG) |
| Not Specified | Acidic Ethanol | Extraction and separation | Aspirin, this compound |
Recent advancements in HPLC include the development of novel stationary phases and methodologies to improve the separation of this compound and related compounds. Mixed-mode chromatography, which combines reversed-phase properties with ion-exchange capabilities, offers unique selectivity. sielc.comhelixchrom.com For example, a Newcrom BH mixed-mode column, using a mobile phase of water, acetonitrile, and phosphoric acid buffer, can effectively retain and analyze this compound. sielc.com Another novel approach involves an Amaze RP SA mixed-mode column that combines reversed-phase with strong cation-exchange and anion-exclusion properties to achieve baseline separation of mesalamine (5-aminothis compound) and its impurities, including this compound. helixchrom.com Furthermore, an HPLC method based on ion-exchange has been described for the detection and quantification of this compound, which ameliorates resolution problems characteristic of other methodologies and can be directly linked to mass spectrometry. researchgate.net
Gas chromatography (GC) is another effective technique for the determination of this compound, particularly when coupled with mass spectrometry (GC-MS). researchgate.netnetzsch.com A key consideration for GC analysis of acidic compounds like this compound is the need for derivatization. This process converts the non-volatile acid into a more volatile derivative suitable for gas-phase analysis. Common derivatization techniques include methylation or silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net One study developed a simple and sensitive GC-MS method for determining this compound in plant tissues where the analyte was derivatized with BSTFA. researchgate.net In a unique application, a GC method was established using steam as the carrier gas to determine this compound in plasma. nih.gov GC-MS is also a powerful tool for analyzing the thermal decomposition products of related compounds; for instance, it was used to identify this compound, acetic acid, and phenol as pyrolysis products of acetylthis compound. netzsch.com
Table 4: Methodological Approaches in Gas Chromatography for this compound Analysis
| Technique | Derivatization Agent | Carrier Gas | Application | Key Finding |
|---|---|---|---|---|
| GC-MS | BSTFA | Not Specified | Quantification in plant tissue | Optimized derivatization at 120°C for 60 min |
| GC | None (Direct) | Steam | Determination in plasma | Feasibility of using steam as a carrier gas |
| GLC | Methyl iodide | Not Specified | Impurity analysis in aspirin | Required prior column chromatography for SA separation |
| TGA-GC-MS | None (Pyrolysis) | Helium | Analysis of thermal decomposition | Identified SA as a decomposition product of acetylthis compound |
High-Performance Liquid Chromatography (HPLC)
Spectrophotometric Methods
Spectrophotometric methods are widely used for the quantification of this compound due to their simplicity and cost-effectiveness. These methods are based on the principle that this compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.
UV-Visible spectrophotometry is a common technique for the determination of this compound, particularly as an impurity in acetylthis compound (aspirin) tablets. wisdomlib.orglibretexts.org this compound can be quantified by monitoring its absorbance at a specific wavelength. nih.gov For instance, it can be determined by measuring its intrinsic absorbance at 297 nm after being sorbed on a solid support. nih.gov
A more common approach involves the formation of a colored complex. This compound reacts with ferric chloride to form a violet-colored complex that can be measured spectrophotometrically. wisdomlib.orguniba.sk The maximum absorbance of this complex is typically observed around 505 nm. wisdomlib.orgresearchgate.net This colorimetric method is simple and effective for the analysis of this compound in pharmaceutical dosage forms. wisdomlib.org Another method involves the complexation of this compound with copper(II) acetate to form a stable yellowish-green complex with an absorption maximum at 730 nm. rsc.org
Table 3: UV-Visible Spectrophotometric Methods for this compound
| Method | Reagent | Wavelength of Maximum Absorbance (λmax) | Linear Range |
|---|---|---|---|
| Direct Absorbance nih.gov | None (sorbed on Sephadex QAE A-25) | 297 nm | 1 - 40 µg/mL |
| Colorimetric wisdomlib.orgresearchgate.net | Ferric chloride | 505 nm | 10 - 90 µg/mL |
| Colorimetric rsc.org | Copper(II) acetate | 730 nm | 0.2 - 4.0 mg/mL |
The formation of colored complexes between this compound and metal ions is often pH-dependent. uniba.skresearchgate.net By controlling the pH of the solution, the selectivity of the spectrophotometric method can be enhanced.
For the this compound-ferric(III) complex, the optimal pH range for the formation of the stable purple complex is between 2.0 and 2.5. researchgate.net Similarly, when this compound reacts with copper(II), a stable yellowish-green complex is formed at a pH of 6.5. researchgate.net The pH is a critical parameter that must be carefully controlled to ensure accurate and reproducible results in these spectrophotometric assays.
Electrochemical Methods
Electrochemical methods offer an alternative approach for the determination of this compound, based on its electrochemical properties.
Ion-selective electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. A salicylate-selective electrode can be constructed for the determination of this compound. nih.govacs.org
These electrodes typically consist of a PVC membrane containing an ion-pair complex, such as tetraoctylammonium salicylate (B1505791), a plasticizer like o-nitrophenyloctylether, and a stabilizing additive. nih.gov The electrode exhibits a potentiometric response to salicylate ions over a specific concentration range. nih.gov ISEs can be incorporated into automated systems, such as sequential injection analysis (SIA), for the rapid and efficient determination of acetylthis compound in pharmaceutical formulations after its online hydrolysis to this compound. nih.gov
Table 4: Characteristics of a Salicylate Ion-Selective Electrode nih.gov
| Parameter | Value |
|---|---|
| Ionic Sensor | Tetraoctylammonium salicylate |
| Calibration Range | 0.05 - 10 mM Salicylate |
| Limit of Detection (LOD) | 0.05 mM Salicylate |
| Slope | 56.0 mV per decade (at 22°C) |
| Relative Standard Deviation (RSD) | 0.20% (for 2.5 mM Salicylate) |
Amperometric Methods
Amperometric analysis of this compound often employs biosensors, which offer high selectivity and sensitivity. These methods are typically based on the enzymatic activity of salicylate hydroxylase. This enzyme catalyzes the conversion of salicylate into catechol, a species that can be electrochemically detected. The amperometric response is generated by the oxidation of the produced catechol at a specific potential on a working electrode.
One such biosensor utilizes salicylate hydroxylase immobilized on a glassy carbon electrode with a polypyrrole and glutaraldehyde matrix. slideshare.net In this system, the enzymatic conversion of salicylate to catechol is monitored amperometrically by its electrooxidation at +0.170 V versus a saturated calomel electrode (SCE). slideshare.netlibretexts.org To minimize interferences, hexacyanoferrate (II) can be incorporated as a redox mediator. slideshare.netlibretexts.org The amperometric response of these biosensors is directly proportional to the salicylate concentration within a defined range. For instance, a linear relationship has been observed for salicylate concentrations between 2.3x10⁻⁶ and 1.4x10⁻⁵ mol/L. slideshare.netlibretexts.org
Another amperometric biosensor design involves the covalent immobilization of salicylate hydroxylase onto a glassy carbon working electrode within a wall-jet cell coupled with a flow-injection analysis system. In this configuration, the catechol produced from the enzymatic reaction is detected at an applied potential of +0.45 V. This method allows for a high sample throughput of up to 60 samples per hour and demonstrates long-term stability for over three months.
The performance of amperometric biosensors for this compound detection is summarized in the table below.
| Biosensor Configuration | Electrode Type | Applied Potential | Linear Range | Detection Limit | Reference |
| Salicylate hydroxylase in polypyrrole-glutaraldehyde matrix | Glassy Carbon | +0.170 V vs. SCE | 2.3x10⁻⁶ to 1.4x10⁻⁵ mol/L | Not Specified | slideshare.netlibretexts.org |
| Salicylate hydroxylase on polipyrrole film with hexacyanoferrate | Glassy Carbon | +150 mV vs. SCE | 1.0x10⁻⁵ to 1.0x10⁻⁴ mol/L | Not Specified | researchgate.net |
| Covalently immobilized salicylate hydroxylase in a wall-jet cell | Glassy Carbon | +0.45 V | 725 nmol/L to 700 µmol/L | Not Specified | |
| Anodised screen-printed electrode | Screen-Printed Electrode | Not Specified | 16 to 300 µM | 5.6 µM | researchgate.net |
Titration Methods
Alkalimetric Titration
Alkalimetric titration is a quantitative analytical method used to determine the concentration of an acidic substance by titrating it with a standard basic solution. libretexts.org For the assay of this compound, a direct titration with a standardized solution of sodium hydroxide is a common approach. put.poznan.pl
In this procedure, a precisely weighed sample of this compound is dissolved in a suitable solvent, typically ethanol, as it is sparingly soluble in water. put.poznan.plodinity.com After dissolution, the solution is titrated with a standardized sodium hydroxide (NaOH) solution. put.poznan.pl The reaction proceeds to its equivalence point, where the moles of the base are chemically equivalent to the moles of the acid. libretexts.org To visually detect this endpoint, an indicator such as phenolphthalein is used. put.poznan.pl The compendial requirement for this compound is often not less than 99.5% and not more than 101% of C₇H₆O₃. put.poznan.pl
The basic principle of the titration is the neutralization reaction between the acidic this compound and the basic sodium hydroxide.
Complexometric Titration
Complexometric titration in the context of this compound analysis primarily revolves around the formation of colored complexes with metal ions, most notably iron(III). While direct titration of this compound with a complexing agent like EDTA is not a standard method, the formation of a stable, colored complex between salicylate and Fe(III) ions is a well-established reaction that can be utilized in quantitative analysis.
In this indirect approach, this compound can act as an indicator for the complexometric titration of metal ions. For instance, in the determination of Fe(III) with EDTA, this compound forms an intensely violet-colored complex with the Fe(III) ions in an acidic solution. As the solution is titrated with EDTA, which forms a more stable and less colored complex with Fe(III), the violet color of the Fe-salicylate complex persists until all the Fe(III) has been complexed by the EDTA. The endpoint is marked by the disappearance of the violet color, indicating that the moles of EDTA added are equivalent to the moles of Fe(III) in the sample.
The stoichiometry of the iron-salicylate complex has been shown to be a 1:1 ratio, which is crucial for its use in quantitative analysis. The absorbance of this complex can be measured spectrophotometrically, and this principle is applied in static titration methods where the volume of this compound required to form a stable complex with a known amount of Fe(III) is determined. slideshare.net
Sample Preparation and Extraction Techniques for this compound Analysis
Acid Hydrolysis
In biological matrices, particularly in plant tissues, a significant portion of this compound exists in conjugated forms, such as glycosides. To determine the total this compound content, a hydrolysis step is necessary to release the free acid from these conjugates. Acid hydrolysis is a common method employed for this purpose.
The procedure typically involves treating the sample extract with a strong acid, such as hydrochloric acid (HCl), and heating the mixture. For example, an aqueous phase of a sample extract can be incubated with 8 M HCl at 80°C for one hour to facilitate the cleavage of the glycosidic bonds and liberate free this compound. Following hydrolysis, the liberated this compound can then be extracted and quantified. It has been reported that recoveries for acid-hydrolyzed this compound are in the range of 65-79%. This step is crucial for an accurate assessment of the total this compound pool in a given sample.
Organic Solvent Extraction
The extraction of this compound from various sample matrices, including plant tissues, biological fluids, and pharmaceutical formulations, is a critical step prior to analysis. Organic solvent extraction is a widely used technique for this purpose. The choice of solvent and extraction conditions depends on the nature of the sample and the analytical method to be used.
For plant tissues, methanol, often in a 90% aqueous solution, is a common extraction solvent. To prevent the loss of the volatile this compound through sublimation during solvent evaporation, 0.2 M sodium hydroxide can be added during the initial extraction phase. Following the initial extraction, the sample is typically re-extracted to ensure complete recovery. The organic phases are then combined for further processing.
In the analysis of biological fluids like blood or plasma, a double extraction method may be employed. One such method involves an initial extraction with a solution of malonic acid in butyl ether. Subsequently, the butyl ether extract is further extracted with a pH 6.86 buffer for analysis. For cosmetic creams, the sample is first dissolved in methanol, sometimes with the aid of vortexing or sonication, before further dilution and analysis. The use of different organic solvent mixtures, such as hexane/ethyl acetate or hexane/isopropanol, has also been explored for the extraction of this compound from aqueous buffer solutions at various pH levels.
Derivatives of Salicylic Acid: Synthesis and Advanced Applications
Synthesis of Salicylic (B10762653) Acid Derivatives
The chemical versatility of salicylic acid, with its carboxylic acid and hydroxyl functional groups, allows for a variety of synthetic modifications. researchgate.net Esterification is a primary method for creating some of the most well-known and widely used derivatives. learncheme.com
Esterification is a key reaction in the synthesis of important this compound derivatives, such as methyl salicylate (B1505791) and acetylthis compound. uomustansiriyah.edu.iq This process typically involves reacting the this compound with an alcohol in the presence of an acid catalyst. uomustansiriyah.edu.iq
Methyl Salicylate: The synthesis of methyl salicylate, also known as oil of wintergreen, is achieved by the esterification of the carboxyl group of this compound with methanol (B129727). uomustansiriyah.edu.iqwikipedia.org This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄), and involves heating the mixture to drive the reaction to completion. uomustansiriyah.edu.iquomustansiriyah.edu.iq The use of excess methanol can also help shift the equilibrium towards the formation of the ester. ma.edu Industrially, this synthetic method is the primary source of commercial methyl salicylate. wikipedia.org Solid acid catalysts like zirconia, alumina, and silica, particularly their sulfated forms, have also been shown to be effective for this conversion. niscpr.res.in
Acetylthis compound: In contrast to methyl salicylate synthesis, the production of acetylthis compound (aspirin) involves the esterification of the phenolic hydroxyl group of this compound. learncheme.com This is accomplished by reacting this compound with acetic anhydride, with a strong acid like sulfuric acid or phosphoric acid acting as a catalyst. learncheme.comlatech.edu The mixture is heated to facilitate the reaction, forming acetylthis compound and acetic acid. latech.edu Subsequent cooling and the addition of water cause the acetylthis compound to crystallize, allowing for its separation and purification. latech.edulibretexts.org This synthesis represents a classic example of O-acetylation. magritek.com
Interactive Table 1: Synthesis of this compound Esters
| Derivative | Starting Materials | Key Reagents/Catalysts | Functional Group Esterified |
| Methyl Salicylate | This compound, Methanol | Sulfuric Acid (H₂SO₄) | Carboxyl (-COOH) |
| Acetylthis compound | This compound, Acetic Anhydride | Sulfuric Acid (H₂SO₄) or Phosphoric Acid | Phenolic Hydroxyl (-OH) |
Biological Activities and Therapeutic Potencies of this compound Derivatives
Derivatives of this compound exhibit a wide array of biological activities, extending beyond the capabilities of the original compound. researchgate.net These activities include antioxidative and advanced anti-inflammatory effects. researchgate.netontosight.ai
Several derivatives of this compound have demonstrated notable antioxidant properties. ontosight.airesearchgate.net This activity is often evaluated by their ability to scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. jst.go.jp Research has shown that gentisic acid and its ester, amide, and amino analogs exhibit greater radical scavenging capacity than this compound itself. nih.gov This antioxidant potential may contribute to their anti-inflammatory effects by providing an additional mechanism of action through single electron or hydrogen atom transfer. nih.gov
Studies on this compound conjugated dihydropyrazoline analogues have also revealed significant antioxidant activity. japsonline.com Certain synthesized compounds in this class proved to be excellent free radical scavengers. japsonline.com The antioxidant properties of phenolic compounds like this compound derivatives are well-recognized and are believed to play a role in mitigating cellular damage caused by oxidative stress. researchgate.netscirp.org For instance, one study found that the derivative T10 showed high antioxidant activity by scavenging DPPH free radicals, inhibiting lipid peroxidation, and demonstrating significant total reduction capacity. jst.go.jp
Interactive Table 2: Antioxidant Activity of Selected this compound Derivatives
| Derivative/Class | Method of Evaluation | Finding | Reference |
| Gentisic Acid & Analogs | DPPH Scavenging | Higher radical scavenging capacity than this compound. | nih.gov |
| T10 (a synthesized derivative) | DPPH Scavenging, Lipid Peroxidation Inhibition | Exhibited higher antioxidant activity. | jst.go.jp |
| Dihydropyrazoline Analogues | DPPH, Nitric Oxide, Hydroxyl Radical Scavenging | Compounds 7d, 7f, and 7h were excellent free radical scavengers. | japsonline.com |
While the inhibition of cyclooxygenase (COX) enzymes is a hallmark of many salicylates, their anti-inflammatory effects are not limited to this pathway. tandfonline.commdpi.com Research has uncovered several other molecular targets that contribute to their anti-inflammatory profile. frontiersin.orgvt.edu
A significant mechanism underlying the anti-inflammatory action of this compound and its derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. clinicaleducation.orgnih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2. frontiersin.orgclinicaleducation.org
Both aspirin (B1665792) and sodium salicylate have been shown to inhibit NF-κB activation. nih.gov They achieve this by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This inhibition is mediated, at least in part, through the direct inhibition of IκB kinase-β (IKKβ) activity, which reduces the binding of ATP to the kinase. nih.gov By blocking IKKβ, salicylates prevent the phosphorylation and subsequent degradation of IκB, thus keeping NF-κB in its inactive state in the cytosol. nih.govahajournals.org Studies have also shown that modifying the this compound structure, for example through amidation of the carboxylic group or substitution at the 5-position, can enhance the ability to suppress NF-κB dependent gene expression. nih.gov For instance, derivatives like N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) have shown greater potency in inhibiting NF-κB activity than this compound itself. nih.gov
This compound derivatives can also exert their anti-inflammatory effects by directly suppressing the transcription of various pro-inflammatory cytokine genes. vt.edu This action can be independent of both COX and NF-κB inhibition. aai.org
Research has demonstrated that salicylates can inhibit the expression of several cytokine genes regulated by the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for proinflammatory genes. aai.org For example, in Jurkat T-cells, salicylates were found to inhibit the induced expression of Interleukin-2 (IL-2), Interleukin-3 (IL-3), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). aai.org Similarly, in primary human CD4+ T cells, salicylates inhibited IL-2 expression. aai.org
Furthermore, certain derivatives have been shown to inhibit the production of Interleukin-1α (IL-1α) at the transcriptional level. juniperpublishers.com Specifically, 2-carboxyphenyl salicylate and tranexamic acid salicylate were found to significantly decrease both IL-1α levels and IL-1α mRNA expression. juniperpublishers.com Another key target is High Mobility Group Box 1 (HMGB1), a protein that acts as a DAMP (damage-associated molecular pattern) to trigger inflammation and induce cytokine gene expression. frontiersin.org this compound can bind to HMGB1, blocking its pro-inflammatory activities and suppressing the induction of cytokine genes at concentrations much lower than those needed to inhibit COX enzymes. frontiersin.orgvt.edunih.gov
Anti-inflammatory Mechanisms (beyond direct COX inhibition)
Modulation of COX-1 and COX-2 Enzymatic Activity
This compound and its derivatives exhibit a complex relationship with cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory process. While acetylthis compound, a well-known derivative, irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue near the active site, this compound itself is a weak inhibitor of these enzymes. frontiersin.orgnih.gov This is because it lacks the acetyl group necessary for the covalent modification that blocks the enzyme's active site. frontiersin.org Despite this, this compound demonstrates comparable analgesic and anti-inflammatory effects to acetylthis compound, suggesting that its mechanism of action extends beyond direct COX enzyme inhibition. researchgate.net
Research indicates that this compound can suppress the synthesis of prostaglandins, not by directly inhibiting enzyme activity, but by suppressing the expression of the COX-2 gene. ahajournals.org It has been shown to block the transcription of COX-2 in response to inflammatory stimuli. ahajournals.org Furthermore, some metabolites of this compound, such as gentisic acid, have been found to significantly inhibit COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production. unair.ac.id This suggests that the biotransformation of this compound in the body can generate compounds with potent anti-inflammatory activity. unair.ac.id
The development of novel this compound derivatives aims to enhance selectivity and potency for COX enzymes. For instance, certain ester analogs of this compound have demonstrated significantly higher COX-2 inhibitory activity compared to acetylthis compound. researchgate.net Molecular docking studies have been instrumental in designing derivatives with improved binding affinity to the COX-2 active site. unair.ac.idresearchgate.net By modifying the structure of this compound, researchers have synthesized analogs that show promising results as more potent and selective COX inhibitors. jst.go.jpnih.gov For example, a series of 1,5-diarylpyrazole compounds derived from 5-aminothis compound and 4-aminothis compound showed varied inhibitory activities on both COX-1 and COX-2 enzymes. researchgate.net Specifically, 5-substituted-2-hydroxy-benzoic acid analogues generally exhibited better inhibitory activities than their 4-substituted counterparts. jst.go.jpnih.govresearchgate.net
Interactive Table: COX Inhibitory Activity of this compound Derivatives
Production of Anti-inflammatory Lipoxins
A significant aspect of the anti-inflammatory action of acetylthis compound involves the production of specialized pro-resolving mediators known as lipoxins. nih.govnih.gov While acetylthis compound inhibits the pro-inflammatory prostaglandin production by COX enzymes, its acetylation of COX-2 modifies the enzyme's activity rather than completely blocking it. nih.govuzh.chwikipedia.org This altered COX-2 enzyme then converts arachidonic acid into 15-R-hydroxyeicosatetraenoic acid (15-R-HETE) instead of prostaglandins. uzh.ch This intermediate is subsequently converted by 5-lipoxygenase in leukocytes to form 15-epi-lipoxins, also referred to as aspirin-triggered lipoxins (ATLs). uzh.chmdpi.com
This transcellular biosynthesis pathway, involving both endothelial cells (providing the acetylated COX-2) and leukocytes (providing 5-lipoxygenase), has been demonstrated in vivo. uzh.ch The generation of these aspirin-triggered lipoxins is a key mechanism that contributes to the anti-inflammatory effects of acetylthis compound. nih.govresearcher.liferesearchgate.net Lipoxins themselves are potent anti-inflammatory molecules that play a role in resolving inflammation. mdpi.comresearcher.life For instance, lipoxin A4 (LXA4) has been shown to inhibit the infiltration of neutrophils and the production of pro-inflammatory cytokines. nih.gov The synthesis of these beneficial compounds can also be triggered by this compound through the acetylation of cyclooxygenase-2. researchgate.net
Role in Cell Metabolism and Apoptosis Regulation
This compound and its derivatives have been shown to influence cellular metabolism and regulate apoptosis, or programmed cell death, through various mechanisms. A key target of salicylate is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govdiabetesjournals.org Salicylate directly activates AMPK by binding to the same site as the synthetic activator A-769662, leading to allosteric activation and inhibiting the dephosphorylation of the activating site. nih.govahajournals.org This activation of AMPK can explain some of the beneficial effects of salicylates. nih.govdiabetesjournals.org For example, in yeast, salicylate treatment can alter metabolism and is associated with cell death. microbialcell.com
In the context of cancer prevention, the effects of this compound on cell metabolism and apoptosis are of particular interest. Salicylate has been shown to induce apoptosis in cancer cells, a process that can be associated with the accumulation of reactive oxygen species (ROS). microbialcell.commdpi.com The regulation of cell death by this compound appears to be a dual-edged sword, as both high and low levels can have different effects. frontiersin.org In some plant systems, this compound is required for programmed cell death in response to pathogens, while in other contexts, it can have a protective effect. frontiersin.orgfrontiersin.orgnih.gov
Furthermore, salicylate can affect cellular energy status by uncoupling mitochondrial respiration, which can also lead to AMPK activation. nih.gov This dual mechanism of AMPK activation, both direct and indirect, highlights the complex interplay between this compound and cellular energy regulation. nih.gov The activation of AMPK by salicylate has been linked to the degradation of c-Myc, an oncoprotein often deregulated in cancer, providing a mechanistic link between salicylate's metabolic effects and its anti-cancer properties. nih.gov
Potential as CDK Inhibitors
Recent research has identified cyclin-dependent kinases (CDKs) as novel targets for this compound and its derivatives, offering new insights into their chemopreventive effects. researchgate.netnih.govsdstate.edu CDKs are key regulatory proteins that control the progression of the cell cycle. tsijournals.com Studies have shown that certain this compound metabolites and derivatives can inhibit the activity of various CDK enzymes. researchgate.netnih.govnih.gov
Specifically, the this compound metabolites 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA), along with the derivatives 2,4-dihydroxybenzoic acid (2,4-DHBA) and 2,6-dihydroxybenzoic acid (2,6-DHBA), have been shown to inhibit CDK1 enzyme activity in vitro. researchgate.netnih.govnih.gov Furthermore, 2,3-DHBA and 2,6-DHBA also inhibited CDK6 activity, while the derivative 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) was found to be a highly effective inhibitor of CDK1, 2, 4, and 6. researchgate.netnih.govnih.gov
Molecular docking studies have supported these findings, showing that these compounds can potentially interact with the binding pockets of CDK1. researchgate.netnih.gov While this compound itself has been shown to interact with CDK1 and CDK2, it does not significantly inhibit their enzyme activity in vitro. nih.govsdstate.edu However, the ability of its metabolites and derivatives to act as CDK inhibitors suggests that the biotransformation of this compound within the body may be crucial for this particular anti-cancer mechanism. researchgate.netnih.gov These findings open up new avenues for the development of novel CDK inhibitors based on the this compound scaffold for cancer prevention and treatment. researchgate.netsdstate.edunih.gov
Interactive Table: CDK Inhibition by this compound Metabolites and Derivatives
Advanced Applications of this compound and its Derivatives
Environmental Applications
Degradation in Wastewaters using Advanced Oxidation Processes (AOPs)
This compound is frequently detected in wastewater and surface waters due to its use in pharmaceuticals and personal care products. researchgate.net Its removal from these waters is a significant environmental concern. Advanced Oxidation Processes (AOPs) have emerged as promising technologies for the degradation of this compound and other recalcitrant organic pollutants in wastewater. rasayanjournal.co.innih.gov AOPs generate highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can effectively break down these compounds. unican.eslidsen.com
Several AOPs have been investigated for the degradation of this compound, including:
Anodic Oxidation (AO): This electrochemical process uses electrodes, such as boron-doped diamond (BDD), to generate •OH and has shown high efficiency for the complete degradation of this compound. researchgate.net
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to produce •OH. researchgate.netrasayanjournal.co.in
Fenton and Photo-Fenton Processes: The Fenton process uses ferrous ions (Fe²⁺) to catalyze the decomposition of H₂O₂ into •OH. researchgate.netrasayanjournal.co.in The photo-Fenton process enhances this reaction with the use of UV light. researchgate.net The Fenton process has been shown to be highly effective for rapid this compound degradation under acidic conditions. researchgate.net
Ozonation and Catalytic Ozonation: Ozone (O₃) is a strong oxidant, and its effectiveness can be enhanced by combining it with UV light (photo-ozonation) or catalysts like TiO₂. rasayanjournal.co.insciensage.infosciensage.infokirj.ee
Photocatalysis: This process utilizes semiconductor catalysts, such as titanium dioxide (TiO₂) or niobium pentoxide (Nb₂O₅), which generate electron-hole pairs upon UV irradiation, leading to the formation of reactive oxygen species. lidsen.comencyclopedia.pub
Studies comparing different AOPs have found that the combination of methods often leads to the highest degradation rates. For example, the UV/O₃/H₂O₂ process was found to be the fastest for degrading this compound, achieving 99.6% degradation in just 40 minutes. rasayanjournal.co.in The degradation of this compound via these processes generally follows pseudo-first-order kinetics. rasayanjournal.co.insciensage.info The efficiency of these processes can be influenced by factors such as pH, the concentration of oxidants, and the presence of catalysts. researchgate.netrasayanjournal.co.in Research continues to explore the optimization of these processes and the development of novel catalysts to improve the efficiency and cost-effectiveness of this compound removal from wastewater. lidsen.comresearchgate.netencyclopedia.pubmrforum.comnih.gov
Interactive Table: Comparison of AOPs for this compound Degradation
Anodic Oxidation (AO)
Anodic oxidation (AO), also known as electrochemical oxidation, is an electrochemical advanced oxidation process that utilizes an electric current to generate reactive oxygen species, primarily hydroxyl radicals, on the surface of an anode to degrade pollutants. mdpi.com The use of a boron-doped diamond (BDD) anode has been shown to be particularly effective for the complete mineralization of this compound. researchgate.netnih.gov
Studies have demonstrated that in the AO process with a BDD anode, the mineralization rate of this compound increases with higher applied current. researchgate.netnih.gov However, the rate can decrease if the initial concentration of the drug is too high. researchgate.netnih.gov The pH of the solution has not been found to have a significant effect on the mineralization rate. researchgate.netnih.gov During the oxidation process, several aromatic intermediates are formed, including catechol, 2,5-dihydroxybenzoic acid, 2,3-dihydroxybenzoic acid, and hydroquinone. researchgate.netnih.gov Further degradation leads to the formation of carboxylic acids such as fumaric, maleic, oxalic, and formic acids. researchgate.netnih.gov
UV/H₂O₂ Processes
The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is an effective advanced oxidation process for the degradation of this compound. mdpi.com The photolysis of hydrogen peroxide by UV light generates highly reactive hydroxyl radicals, which then attack and break down the this compound molecule. mdpi.com
The efficiency of the UV/H₂O₂ process is influenced by operational parameters such as the initial pH and the concentration of hydrogen peroxide. deswater.com Research has shown that the degradation of this compound and its primary intermediates follows first-order reaction kinetics. mdpi.com The presence of hydrogen peroxide significantly accelerates the photodegradation of this compound and its intermediates, with the effect increasing as the H₂O₂ concentration rises. mdpi.com For instance, under optimal conditions, approximately 98% degradation of this compound can be achieved within 60 minutes of treatment. deswater.com The primary intermediates identified in this process include 2,5-dihydroxybenzoic acid, 2,3-dihydroxybenzoic acid, pyrocatechol, and phenol. mdpi.comnih.gov
Fenton Processes (FP)
The Fenton process involves the use of ferrous ions (Fe²⁺) as a catalyst to decompose hydrogen peroxide, leading to the generation of hydroxyl radicals. nih.gov This process is highly effective for the degradation of this compound, particularly under acidic conditions. researchgate.netcqvip.com Variations of the Fenton process, such as the photo-Fenton process which combines Fenton's reagent with UV light, have also been studied and shown to be more efficient and cost-effective than Fenton or UV/H₂O₂ processes alone. researchgate.net
The efficiency of the Fenton process is dependent on factors like the doses of H₂O₂ and Fe²⁺, initial pH, and temperature. researchgate.net Studies have shown that the Fenton process can achieve a high degree of this compound degradation in a short amount of time. researchgate.net Due to the tendency of this compound to form complexes with ferric iron, adjusting the concentrations of the catalyst and hydrogen peroxide can intensify the degradation process. researchgate.net
| Process | Key Features | Intermediates | Reference |
| Anodic Oxidation (AO) | Utilizes a boron-doped diamond (BDD) anode; mineralization rate increases with current. | Catechol, 2,5-dihydroxybenzoic acid, 2,3-dihydroxybenzoic acid, hydroquinone, fumaric acid, maleic acid, oxalic acid, formic acid. | researchgate.netnih.gov |
| UV/H₂O₂ | Involves UV photolysis of H₂O₂ to generate hydroxyl radicals; follows first-order kinetics. | 2,5-dihydroxybenzoic acid, 2,3-dihydroxybenzoic acid, pyrocatechol, phenol. | mdpi.comdeswater.comnih.gov |
| Fenton Process (FP) | Uses Fe²⁺ to catalyze H₂O₂ decomposition; highly effective in acidic conditions. | 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid. | researchgate.net |
Impact on Algae Growth and Algal Bloom Control
This compound has been observed to have a dual effect on algae, promoting growth at certain concentrations while inhibiting it at others, which suggests its potential role in managing algal blooms.
Studies on the freshwater alga Spirogyra have shown that this compound in the natural environment generally promotes its development and enhances its resistance to environmental stress. e3s-conferences.orge3s-conferences.org It is believed that this compound can reduce the sensitivity of algae to their surroundings, thereby conserving energy and promoting growth. e3s-conferences.org It may also be utilized as a carbon source by the algae. e3s-conferences.org
Conversely, research has explored the use of this compound as an algicide, particularly for controlling harmful algal blooms like those of Microcystis aeruginosa. Environmentally friendly sustained-release microspheres containing this compound have been developed and shown to effectively inhibit the growth of M. aeruginosa. nih.gov The inhibitory effect is more pronounced when applied during the lag phase of algal growth. nih.gov Furthermore, a this compound algicide carried by cross-linked chitosan (B1678972) has demonstrated significant inhibitory effects on Microcystis flos-aquae, with inhibition rates reaching as high as 99%. bioline.org.br Low concentrations of this compound have also been shown to counteract the toxic effects of heavy metals like cadmium on eukaryotic algae such as Scenedesmus obliquus and Chlorella pyrenoidosa, stimulating their growth and improving their photosynthetic efficiency. mdpi.com
Role in Plant Protection and Agricultural Productivity
This compound is recognized as a significant plant hormone that plays a crucial role in regulating various physiological processes, including growth, development, and responses to both biotic and abiotic stresses. mdpi.comjournalijpss.comresearchgate.net Its application in agriculture has shown promise for enhancing crop productivity and resilience. journalijpss.comdoraagri.com
Crop Resilience to Environmental Challenges
This compound acts as a signaling molecule that can trigger a range of physiological and morphological responses in plants, helping them to withstand various environmental stressors. frontiersin.orgnih.gov It is involved in mediating tolerance to abiotic stresses such as drought, salinity, extreme temperatures, and heavy metal toxicity. frontiersin.orgnih.govresearchgate.net The mechanisms behind this enhanced resilience involve the regulation of reactive oxygen species (ROS) production and the activation of antioxidant enzyme systems, which reduce oxidative damage within the plant. frontiersin.orgnih.gov
Furthermore, this compound can interact with other plant hormones and proteins involved in stress tolerance and regulate the expression of stress-responsive genes. frontiersin.orgnih.gov For example, it has been shown to increase the production of proline, an amino acid that helps plants tolerate stress. nih.gov By improving a plant's ability to cope with adverse conditions, this compound contributes to more stable agricultural production in the face of climate change. nih.govresearchgate.net
Improvement of Grain Yield in Wheat
Studies have shown that applying this compound can mitigate the negative effects of environmental stresses like salinity and high temperatures on wheat yield. pakbs.orgmdpi.com For instance, under salt stress, this compound application has been found to increase both grain and straw yield. pakbs.org Similarly, pre-spraying wheat plants with this compound has been shown to reduce yield loss caused by high-temperature stress during the grain-filling stage by enhancing the photosynthetic performance of the flag leaves. mdpi.com Research has also indicated that combining seed priming with foliar sprays of this compound can significantly improve wheat yield components and nutrient uptake in saline-sodic conditions. cabidigitallibrary.org
| Crop | Stress Condition | Effect of this compound | Key Findings | Reference |
| Horticultural Crops | Abiotic Stress (drought, salinity, heat) | Enhanced Tolerance | Acts as a signaling molecule, regulates ROS, and activates antioxidant enzymes. | frontiersin.orgnih.gov |
| Wheat | Salinity Stress | Increased Yield | Foliar application increased grain and straw yield. | pakbs.org |
| Wheat | High-Temperature Stress | Reduced Yield Loss | Pre-spraying enhanced photosynthetic performance of flag leaves. | mdpi.com |
| Wheat | Saline-Sodic Soil | Improved Yield Components | Seed priming and foliar spray increased biomass, grain, and straw yield. | cabidigitallibrary.org |
| Wheat | General | Increased Yield Traits | Foliar application increased grains per spike and 1000-grain weight. | frontiersin.org |
Integrated Drought Management Strategies
This compound (SA) is a phenolic phytohormone that plays a critical role in regulating plant responses to various environmental stresses, including drought. nih.govfrontiersin.org As a key signaling molecule, the exogenous application of SA has emerged as a significant strategy in integrated drought management, enhancing plant tolerance and resilience. nih.govfrontiersin.org Its application can mitigate the detrimental effects of water scarcity by modulating a wide array of physiological, biochemical, and molecular processes within the plant. mdpi.commdpi.com
Research indicates that SA's primary functions in alleviating drought stress include promoting seedling growth, enhancing the plant's antioxidant capacity, regulating water balance, and modulating the expression of stress-related genes. mdpi.com When plants face drought conditions, they often experience oxidative stress due to the overproduction of reactive oxygen species (ROS). frontiersin.org SA helps to counteract this by enhancing the activity of antioxidant enzymes, thereby protecting cellular structures from oxidative damage. nih.govfrontiersin.org
Studies have demonstrated that SA can promote the growth of plant roots, which is crucial for water uptake, especially under deficit irrigation. nih.gov It also helps in stabilizing cellular membranes and regulating hormonal production to better cope with the stress. nih.govfrontiersin.org The effectiveness of SA application can be influenced by the concentration and the method of application, with low concentrations often proving more effective at inducing tolerance. nih.gov
Table 1: Research Findings on this compound's Role in Drought Tolerance
| Plant/Crop | Observed Effects of this compound Application under Drought Stress | Reference(s) |
|---|---|---|
| Wheat | Enhanced seedling vigor, improved water use efficiency by increasing root mineral levels (K+, Ca2+, Mg2+), and boosted photosynthetic efficiency. | mdpi.com |
| Horticultural Plants | Promoted lateral root development, increased production of secondary metabolites, and boosted osmolyte accumulation to maintain water potential. | frontiersin.org |
| Toona ciliata | Regulated osmotic systems and photosynthesis rates, alleviating drought-induced damage. | mdpi.com |
| General Findings | Modulated antioxidant defense and reactive oxygen species (ROS)-scavenging responses. | nih.gov |
| Mustard | Increased photosynthesis, regulated ethylene (B1197577) and abscisic acid levels with sufficient nitrogen. | frontiersin.org |
Advanced Dermatological and Cosmetological Applications
This compound is a beta-hydroxy acid (BHA) that is extensively utilized in dermatology and cosmetology for its unique properties. zenithrxpharmacy.combioline.org.br It is a lipophilic agent, which allows it to be miscible with the lipids of the epidermis and the sebaceous glands within hair follicles. nih.govtandfonline.com This characteristic is fundamental to its efficacy in a range of topical applications designed to treat various skin conditions.
This compound is a widely used superficial chemical peeling agent, valued for its ability to exfoliate the stratum corneum. nih.govresearchgate.net Chemical peeling is a procedure that involves applying a chemical agent to the skin to induce controlled injury, leading to the exfoliation of superficial layers and subsequent regeneration of new tissues. nih.govtandfonline.com SA peels are effective for treating a variety of dermatological conditions, including acne vulgaris, photodamage, and post-inflammatory hyperpigmentation. tandfonline.comresearchgate.net
The mechanism of action of this compound as a peeling agent is primarily attributed to its ability to reduce corneocyte adhesion by solubilizing the intercellular cement that binds cells in the stratum corneum. bioline.org.brhmpgloballearningnetwork.com Unlike some other peeling agents, SA does not cause epidermolysis or disrupt keratin (B1170402) filaments. jcadonline.comdovepress.com Instead, it promotes the shedding of individual corneocytes, simulating the process of natural exfoliation. jcadonline.com This process results in the thinning of the stratum corneum without affecting the thickness of the viable epidermis. hmpgloballearningnetwork.comdovepress.com Furthermore, SA possesses anti-inflammatory properties, which is beneficial in treating inflammatory skin conditions like acne. bioline.org.brdovepress.compatsnap.com
This compound is well-recognized for its keratolytic and comedolytic properties. zenithrxpharmacy.comnih.govtandfonline.com While often termed "keratolytic," its action is more accurately described as desmolytic, as it disrupts the connections between skin cells (corneodesmosomes) rather than breaking down the keratin protein itself. nih.govresearchgate.netjcadonline.comdovepress.com This action softens the outer layer of the skin, facilitating the removal of dead cells and preventing the "clumping" of corneocytes that characterizes hyperkeratotic conditions. hmpgloballearningnetwork.com
Its comedolytic effect is particularly valuable in the treatment of acne. nih.govtandfonline.com As a lipid-soluble molecule, this compound can effectively penetrate into the oily environment of the pilosebaceous units (pores). tandfonline.compatsnap.com Inside the pores, it exfoliates the cells that have become stuck together, preventing the formation of comedones (clogged pores), which are the primary lesions in acne. patsnap.comkaviskin.com Additionally, some studies suggest that this compound can decrease sebum secretion, further contributing to its anti-acne effects. nih.govdovepress.com
The primary mechanism by which this compound exerts its exfoliating effect is by reducing corneocyte adhesion. hmpgloballearningnetwork.comdovepress.com The cohesion of cells in the stratum corneum is dependent on structures called corneodesmosomes. jcadonline.comdovepress.com Research indicates that this compound works by disrupting these cellular junctions. nih.govdovepress.com By extracting desmosomal proteins, SA causes a loss of cohesion between the epidermal cells, which leads to their loosening and subsequent detachment and shedding. tandfonline.comdovepress.com
This desmolytic action normalizes epidermal shedding and helps to thin a thickened, hyperkeratotic stratum corneum. hmpgloballearningnetwork.com Electron microscopy has shown fragments of peripheral corneosomes attached to opposite sides of corneocytes after SA application, demonstrating this desmolytic effect. hmpgloballearningnetwork.com This targeted disruption of intercellular bonds, rather than an aggressive lysis of cells, allows for effective exfoliation with a lower risk of irritation compared to some other agents. jcadonline.comdovepress.com
Microemulsions are clear, thermodynamically stable systems composed of oil, water, and an amphiphilic blend of surfactants and co-surfactants. jddtonline.infojddtonline.info They have gained attention as advanced delivery systems in dermatology for their ability to improve the solubility and topical availability of drugs like this compound. jddtonline.infojddtonline.inforesearchgate.net Traditional formulations of SA can sometimes be irritating or have a greasy texture. juniperpublishers.com Microemulsions offer an alternative that can enhance the penetration and efficacy of this compound while providing a more cosmetically elegant vehicle. jddtonline.infojuniperpublishers.com
The development of this compound microemulsions aims to solubilize the drug effectively, which can lead to better penetration and a more potent keratolytic effect. researchgate.netjuniperpublishers.com Studies have focused on creating stable microemulsion systems that can incorporate therapeutically relevant concentrations of SA. researchgate.net These formulations are characterized by parameters such as droplet size, pH, viscosity, and drug release profiles to ensure they are suitable for topical application. jddtonline.infojddtonline.info Research has shown that microemulsion gels can significantly increase the in vitro drug release of this compound compared to the pure drug, suggesting enhanced bioavailability for topical treatments. jddtonline.info These systems are seen as promising tools for delivering this compound for conditions like psoriasis, ichthyosis, and warts. jddtonline.infojuniperpublishers.com
Table 2: Example of a Microemulsion Formulation for this compound
| Component | Function | Example Substance | Reference(s) |
|---|---|---|---|
| Active Ingredient | Keratolytic Agent | This compound | jddtonline.info |
| Oil Phase | Solvent for Drug | Neem Oil / Clove Oil | jddtonline.infowjpr.net |
| Surfactant | Emulsifying Agent | Labrasol / Tween 80 | jddtonline.inforesearchgate.net |
| Co-surfactant | Stabilizing Agent | Plurol Oleique / Propylene Glycol | jddtonline.inforesearchgate.net |
Environmental Fate and Ecotoxicology of Salicylic Acid
Occurrence and Distribution in the Natural Environment
Salicylic (B10762653) acid is ubiquitously present in the natural environment, primarily originating from terrestrial plants. As a phytohormone, it is synthesized by a wide range of plant species and is involved in growth, development, and defense mechanisms. Its distribution spans across various environmental compartments, including soil, water, and to some extent, the atmosphere.
In the terrestrial environment, salicylic acid is found in agricultural soils, partly due to its use in agriculture to enhance plant defense and growth. Studies have shown that the degradation rate of this compound in soil can be influenced by its concentration, with one study in peat soil showing that the degradation rate increased with concentrations ranging from 0.0001 to 10 mM, reaching about 28.7% degradation after one week ekb.eg.
In aquatic ecosystems, this compound has been detected in receiving waters, with concentrations typically in the range of nanograms per liter to micrograms per liter mdpi.comnih.gov. Its presence in freshwater systems is a subject of ecotoxicological studies to understand its potential impact on aquatic life nih.govresearchgate.net.
The volatile ester of this compound, methyl salicylate (B1505791), contributes to its atmospheric presence. Plants emit methyl salicylate, which can then be transported in the atmosphere, playing a role in plant-to-plant communication. While direct atmospheric concentrations of this compound are not widely reported, the presence of its volatile derivatives indicates a pathway for its distribution through the air inchem.orgnih.govresearchgate.net.
Ecological Hazard Potential of this compound and Salicylates
The ecological hazard potential of this compound and its related compounds, known as salicylates, has been evaluated through various assessments. Generally, this compound itself is considered to have a low ecological hazard potential canada.ca. The Canadian Environmental Protection Act, 1999, in a screening assessment, concluded that this compound is unlikely to be causing ecological harm at current levels of exposure canada.cacanada.ca. The United States Environmental Protection Agency (EPA) also concluded that this compound poses minimal hazards to the environment due to its low toxicity and rapid biodegradation regulations.govregulations.gov.
However, some studies indicate that even at environmentally realistic concentrations, this compound can elicit toxic effects in certain aquatic organisms. For instance, it has been linked to oxidative stress in aquatic life nih.gov. The toxicity can be influenced by environmental factors such as pH. Studies on the marine gastropod Gibbula umbilicalis have shown that water acidification can enhance the activity of certain enzymes and increase lipid peroxidation in the presence of this compound nih.gov. Furthermore, some salicylates, unlike this compound itself, have been identified as having a high hazard potential due to possible endocrine-disrupting effects and bioaccumulation potential canada.ca.
Environmental Impact of this compound Decomposition and Metabolites
Studies on the ozonation of this compound in water have identified several transformation products, including 2,5-dihydroxybenzoic acid, 2,3-dihydroxybenzoic acid, and catechol. Further degradation can lead to the formation of smaller organic acids such as maleic acid, acetic acid, and oxalic acid acs.org. Photolysis of this compound can also produce malonic acid and maleic acid.
Some of these metabolites have their own toxicological profiles. For instance, maleic acid has low to moderate acute toxicity and can be a skin and eye irritant epa.govindustrialchemicals.gov.au. Catechol and its derivatives can undergo oxidation to form polyphenols, quinones, and various carboxylic acids, which can contribute to the formation of secondary organic aerosols in the atmosphere acs.orgresearchgate.net. While some of these degradation products are considered to have a low environmental impact, the formation of more toxic by-products during certain treatment processes, such as chlorination, has been noted for some salicylates, leading to mixtures that can be more toxic than the parent compound researchgate.net.
Effect of this compound on Organisms in the Ecosystem
This compound can have varied and complex effects on different organisms within an ecosystem, ranging from algae to organisms involved in plant interactions.
Impact on Algae
The impact of this compound on algae is concentration-dependent and species-specific. Research has shown that this compound can have both growth-promoting and inhibitory effects. For some species of eukaryotic green algae, low concentrations of this compound have been observed to stimulate growth, while higher concentrations can be inhibitory. This hormetic effect suggests a complex interaction between this compound and algal physiology.
Conversely, this compound has been shown to effectively inhibit the growth of certain cyanobacteria, such as Microcystis aeruginosa. This inhibitory effect on harmful algal blooms, coupled with its growth-promoting effect on some green algae, suggests a potential role for this compound in managing algal populations in aquatic environments. Furthermore, this compound can enhance the resistance of some algae to environmental stressors.
Effects on Harmful and Beneficial Organisms in Plant Interactions
This compound is a key signaling molecule in plant defense against a wide range of pathogens, which can be considered harmful organisms in an agricultural context. It plays a central role in inducing Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response omexcanada.com. By activating defense-related genes, this compound helps plants to fend off attacks from bacteria, fungi, and viruses.
The interaction of this compound with beneficial organisms, such as symbiotic fungi and bacteria, is more nuanced. The effect on arbuscular mycorrhizal fungi (AMF), which form a mutualistic relationship with plant roots, appears to be dependent on the concentration of this compound and the specific fungal species. Some studies have shown that lower levels of this compound can lead to higher root colonization by AMF, while higher concentrations can be inhibitory nih.gov. The interaction can also be influenced by environmental conditions, such as drought stress, where this compound, in combination with certain mycorrhizal species, can mitigate negative effects nih.gov.
Similarly, in the symbiosis between legumes and nitrogen-fixing rhizobia, this compound can have varying effects. Some studies have reported that exogenous application of this compound can favor the legume-Rhizobium symbiosis, increasing nodule number and mass tandfonline.com. However, other research has shown that at certain concentrations, this compound can reduce nodule number, protein content, and nitrogenase activity in the nodules cas.cz. Plant Growth-Promoting Rhizobacteria (PGPR) are another group of beneficial soil microbes. Some PGPR strains can produce this compound themselves, which can contribute to induced systemic resistance in plants researchgate.net. The combined application of PGPR and this compound has been shown to improve plant growth and tolerance to stresses like drought mdpi.combiotech-asia.orgnih.govfrontiersin.org.
Future Directions and Research Gaps in Salicylic Acid Studies
Elucidating Undiscovered Mechanisms of Action for Salicylic (B10762653) Acid
While salicylic acid (SA) is a well-established plant hormone and pharmaceutical compound, the complete scope of its mechanisms of action is still under investigation. Current research indicates a shift from the paradigm of a single hormone receptor to a model where SA binds to and modulates the activity of multiple proteins in both plants and animals. researchgate.net This complexity presents a significant research frontier. Future studies are focused on identifying the full complement of SA-binding proteins and understanding how these interactions translate into physiological responses.
A notable area of investigation is the effect of SA and its derivatives on cellular signaling pathways beyond its classical role in plant immunity. For instance, research has explored a novel mechanism for the anticancer activity of aspirin (B1665792) and other salicylates, proposing that they can rapidly interfere with the epidermal growth factor (EGF) and its receptor (EGFR) internalization. nih.govsemanticscholar.orgresearchgate.net Specifically, compounds like diaspirins, thioaspirins, and the SA derivative diflunisal may inhibit EGFR phosphorylation at specific tyrosine residues (Tyr1045 and Tyr1173) after prolonged incubation. nih.govsemanticscholar.org This perturbation of the EGFR axis represents a significant departure from previously understood mechanisms and suggests that SA's protective activities may be partly explained by its swift and significant impact on this critical signaling pathway. nih.govresearchgate.net
Further research is needed to fully map these and other undiscovered signaling cascades. Identifying the direct molecular targets and downstream effectors will be crucial for a comprehensive understanding of SA's pleiotropic effects and for harnessing its full therapeutic potential in various biological systems.
Further Characterization of this compound Biosynthesis Across Diverse Plant Species
The biosynthesis of this compound in plants is not uniform and represents a key area of ongoing research. frontiersin.orgnih.gov Plants primarily synthesize SA through two distinct pathways originating from the precursor chorismate: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway. frontiersin.orgnih.govmdpi.comnih.govresearchgate.netnih.govnih.gov While the ICS pathway has been fully elucidated in the model plant Arabidopsis thaliana, where it accounts for the majority of SA production, the PAL pathway remains less understood. nih.govresearchgate.net
In Arabidopsis , the ICS pathway is predominant for both basal and pathogen-induced SA accumulation. frontiersin.orgnih.gov The genome contains two ICS homologs, AtICS1 and AtICS2. nih.govnih.gov
In rice (Oryza sativa), the PAL pathway appears to be more significant for SA accumulation. frontiersin.orgnih.gov
In poplar (Populus), the partially understood PAL pathway is depended upon for both constitutive and pathogen-stimulated SA synthesis. nih.govresearchgate.net
In soybeans , both pathways may contribute equally. frontiersin.orgnih.gov
Recent studies have begun to fully characterize the PAL pathway, identifying several key rice genes (OSD1 to OSD4) involved in the process. researchgate.net Evolutionary analysis suggests this pathway was assembled before the divergence of gymnosperms and is conserved in most seed plants. researchgate.net However, several enzymes in the PAL pathway across different species remain uncharacterized. researchgate.net Future research must focus on a broader range of plant species to understand the evolutionary drivers behind this metabolic diversity. nih.govresearchgate.net This includes identifying all catalyzing enzymes and clarifying the regulatory networks that determine which pathway is utilized under specific developmental or environmental conditions.
| Plant Species | Predominant SA Biosynthesis Pathway | Key Enzymes/Genes |
| Arabidopsis thaliana | Isochorismate Synthase (ICS) Pathway | ICS1, ICS2, PBS3, EPS1 |
| Rice (Oryza sativa) | Phenylalanine Ammonia-Lyase (PAL) Pathway | PAL, OSD1, OSD2, OSD3, OSD4 |
| Poplar (Populus) | Phenylalanine Ammonia-Lyase (PAL) Pathway | PAL |
| Soybean (Glycine max) | Both ICS and PAL Pathways Contribute | ICS, PAL |
Development of Novel this compound Derivatives with Enhanced Specificity and Efficacy
The development of novel this compound derivatives is a highly active area of research, driven by the need to enhance therapeutic efficacy and specificity for various applications. nih.govbioresources.com Scientists are synthesizing and evaluating new analogs to improve upon the bioactivities of the parent molecule.
One approach involves creating bi-aryl analogues of SA to improve anti-endoplasmic reticulum (ER) stress activity, which is implicated in numerous diseases. nih.gov Another strategy focuses on synthesizing new ester derivatives to modulate cyclooxygenase (COX) inhibitory potential, a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net For example, the derivative MEST1 showed significantly higher COX2 inhibitory activity (IC50: 0.048 µM) compared to aspirin (IC50: 2.60 µM). nih.govresearchgate.net
Other synthetic efforts have produced:
Nitro-substituted salicylanilides , which have shown promising in vitro activity against Mycobacterium tuberculosis. nih.govbirmingham.ac.uk The compound 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide was identified as having the best activity. nih.govbirmingham.ac.uk
SA-donepezil-rivastigmine hybrids , designed as multifunctional agents for treating Alzheimer's disease by combining the anti-inflammatory properties of SA with the anticholinesterase activity of other compounds. nih.gov
Pyrazinamide analogs of salicylic and acetylthis compound, developed to combat resistant strains of Mycobacterium tuberculosis.
Ionic liquid formulations , converting SA into salts of amino acid alkyl esters to enhance properties like thermal stability and solubility, which could improve its application for chronic skin diseases. mdpi.com
These studies highlight a clear trajectory towards creating tailored SA derivatives with optimized functions, whether for antimicrobial, anti-inflammatory, or neuroprotective purposes. Future research will likely continue to explore diverse chemical modifications to fine-tune the biological activities of salicylates.
| Derivative Class | Target/Application | Example Compound |
| Ester Derivatives | COX Inhibition | MEST1 |
| Nitro-substituted Salicylanilides | Antimycobacterial | 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide |
| Drug Hybrids | Alzheimer's Disease | This compound–donepezil–rivastigmine hybrids |
| Ionic Liquid Formulations | Enhanced Solubility/Stability | Phenylalanine ethyl ester salicylate (B1505791) ([PheOEt][SA]) |
Integrated Approaches for Utilizing this compound in Sustainable Agriculture
This compound is recognized as a pivotal plant hormone for enhancing crop resilience, making it a promising tool for sustainable agriculture. researchgate.netamazonaws.comjournalijpss.com Research is increasingly focused on integrated approaches that combine SA with other beneficial inputs to maximize its positive effects on crop growth and stress tolerance. researchgate.netamazonaws.comjournalijpss.com SA plays a crucial role in regulating physiological and biochemical processes, helping to mitigate the impacts of abiotic stresses such as drought, salinity, and extreme temperatures. researchgate.netamazonaws.comfrontiersin.orgfrontiersin.org
A key area of future development is the synergistic use of SA with other substances. Studies have shown that combining SA with other active ingredients can lead to enhanced outcomes.
With Rhizobacteria: The integrated application of plant growth-promoting rhizobacteria (PGPR) and SA has been shown to efficiently induce salinity tolerance and improve the growth and yield of maize under salt stress. researchgate.net
With Melatonin: The synergistic application of SA and melatonin can modulate ion homeostasis in salt-stressed wheat plants. nih.gov
With Other Agricultural Inputs: Combining SA with hydrogels and specific sulphur sources has been explored to boost the yield of rapeseed under limited irrigation. bioresources.com
Exogenous application of SA, often as a foliar spray or seed treatment, can improve photosynthetic rates, enhance nutrient uptake, and increase the production of protective compounds like proline. nih.govmdpi.comscispace.com These integrated strategies offer a sustainable way to bolster crop productivity and reduce the reliance on conventional chemical inputs, aligning with the goals of modern, resilient agriculture. amazonaws.comjournalijpss.com Future research will continue to optimize these combinations for different crops and environmental challenges. amazonaws.comjournalijpss.com
Advanced Studies on this compound Interactions with Other Biological Systems
The efficacy of this compound in plants is deeply rooted in its complex interactions and crosstalk with other signaling molecules, particularly other plant hormones. ebrary.netresearchgate.netnih.govnih.gov Understanding this intricate signaling network is a major focus of advanced studies. The interaction between SA and other hormonal pathways can be synergistic or antagonistic, allowing the plant to fine-tune its response to simultaneous biotic and abiotic stresses. ebrary.netmdpi.com
Key hormonal crosstalks involving this compound include:
Jasmonic Acid (JA) and Ethylene (B1197577) (ET): The SA pathway is often mutually antagonistic with the JA/ET pathways. nih.govmdpi.com This antagonism is crucial for prioritizing defense against either biotrophic pathogens (SA-dependent) or necrotrophic pathogens and insects (JA/ET-dependent). mdpi.com However, under certain conditions, synergistic interactions have also been observed. mdpi.com
Abscisic Acid (ABA): SA shows an antagonistic relationship with ABA. For example, under certain chemical stresses, the application of SA can inhibit the expression of ABA-related genes, providing protection against oxidative damage. ebrary.net
Auxin: To balance growth and defense, SA can attenuate plant growth by regulating the biosynthesis, transport, and signaling of the growth-promoting hormone auxin. nih.gov
Other Signaling Molecules: SA signaling also intersects with other molecules like nitric oxide (NO), which can act as a secondary messenger for SA in response to stress. ebrary.net
Future research aims to dissect these complex interactions at the molecular level. Elucidating the key regulatory nodes, such as transcription factors (e.g., WRKY70, NPR1) and other proteins that mediate this crosstalk, is essential. nih.gov A deeper understanding of this signaling network will provide a more complete picture of how plants coordinate their growth, development, and defense mechanisms, opening new avenues for manipulating these pathways to improve crop resilience. nih.govnih.gov
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess salicylic acid’s role in mitigating salinity stress in plants?
- Methodological Answer : Use a factorial design combining varying electrical conductivity (ECw) levels of irrigation water and this compound (SA) concentrations. For example, a 4×4 factorial (ECw: 0.8–3.2 dS m⁻¹; SA: 0–3.6 mM) with randomized blocks and replicates . Measure parameters like lipid peroxidation, antioxidant enzyme activity, and growth metrics. Statistical tools like ANOVA and Tukey’s test (p ≤ 0.05) ensure robustness .
- Data Reference :
| ECw (dS m⁻¹) | SA (mM) | Replicates | Key Metrics |
|---|---|---|---|
| 0.8–3.2 | 0–3.6 | 3–5 | MDA, SOD, CAT, yield |
Q. What statistical approaches are recommended for analyzing this compound treatment effects in plant studies?
- Methodological Answer : Implement split-plot or randomized complete block designs (RCBD) to account for variable interactions (e.g., SA × zinc sulfate). Use ANOVA with post-hoc tests (e.g., Fisher’s LSD or Tukey) to compare means. Software like SPSS or WinStat enhances reproducibility .
Q. How can this compound be quantified in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 240 nm provides accurate quantification in plant tissues. Calibrate with certified reference standards (e.g., USP/EP) and validate recovery rates (>95%) .
Advanced Research Questions
Q. What experimental frameworks address the interaction between this compound and other stress-mitigating compounds (e.g., zinc)?
- Methodological Answer : Employ a two-factor factorial design (e.g., SA: 0–90 ppm; zinc sulfate: 0–50 ppm) in RCBD. Analyze synergistic/antagonistic effects on growth parameters (e.g., fruit yield in squash) using interaction plots and polynomial regression .
Q. How does this compound exacerbate or alleviate oxidative stress via H₂O₂ modulation?
- Methodological Answer : Measure H₂O₂ production, lipid peroxidation (MDA), and protein oxidation in SA-treated Arabidopsis. Use dimethylthiourea (DMTU) to trap H₂O₂ and validate SA’s dependency on H₂O₂ for oxidative damage. Monitor enzyme kinetics (e.g., catalase inactivation) via spectrophotometry .
Q. What strategies optimize this compound delivery systems for enhanced bioavailability?
- Methodological Answer : Apply Box-Behnken design to optimize liposomal SA formulations. Variables include lipid concentration, hydration time, and drug-loading efficiency. Characterize particle size (PDI < 0.3), zeta potential, and in vitro release profiles (e.g., 80% cumulative release at 24h) .
Q. How can genetic engineering improve this compound biosynthesis in microbial systems?
- Methodological Answer : Introduce plasmid-borne isochorismate pyruvate lyase (IPL) into E. coli to bypass energy-intensive chemical synthesis (e.g., Kolbe-Schmitt). Quantify SA yield via LC-MS and compare with traditional extraction methods .
Q. What molecular mechanisms link this compound to pathogen resistance signaling?
- Methodological Answer : Correlate endogenous SA levels with PR protein expression in TMV-resistant tobacco. Use ELISA or qPCR to track PR1 gene induction. Validate SA’s role as a signaling molecule via exogenous application and mutant analysis .
Key Methodological Considerations
- Dosage Optimization : SA efficacy is concentration-dependent. For foliar application, 50–150 ppm at critical growth stages (e.g., 20–60 DAS) maximizes yield in crops like cucumber .
- Stress Gradients : Define ECw thresholds (e.g., 3.6 dS m⁻¹ for cashew) to simulate field-relevant salinity .
- Analytical Validation : Include negative controls (e.g., SA-free treatments) and certified reference materials (CRM) to avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
